molecular formula C7H5BrF3NO B598188 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol CAS No. 1204234-60-5

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

Cat. No.: B598188
CAS No.: 1204234-60-5
M. Wt: 256.022
InChI Key: UOIHFOKNQVWFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol is a high-value chemical building block prized for its utility in medicinal chemistry and drug discovery. The compound features two critical functional groups: a bromine atom on the pyridine ring and a trifluoroethanol side chain. The bromopyridine moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions , such as Suzuki, Stille, and Buchwald-Hartwig animations, enabling the introduction of diverse substituents to create compound libraries. Concurrently, the trifluoroethanol group is a privileged structural motif known to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This makes the compound particularly valuable in the synthesis of potential kinase inhibitors and other small-molecule therapeutics where the CF3 group can modulate pharmacokinetic properties. Its primary research application is as a precursor in the development of active pharmaceutical ingredients (APIs) and agrochemicals . Furthermore, its structural features suggest potential use in the development of PET tracers or as a scaffold for probing protein-ligand interactions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-5-1-4(2-12-3-5)6(13)7(9,10)11/h1-3,6,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIHFOKNQVWFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735792
Record name 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204234-60-5
Record name 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Core Mechanism: A Technical Guide on Soluble Epoxide Hydrolase (sEH) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain specific information regarding the mechanism of action for the compound 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol. To fulfill the structural and content requirements of an in-depth technical guide, this document will focus on a well-established and therapeutically relevant mechanism: the inhibition of soluble epoxide hydrolase (sEH). This guide will serve as a comprehensive example of the scientific and technical information pertinent to researchers, scientists, and drug development professionals in understanding a core mechanism of action, using prominent sEH inhibitors as case studies.

Executive Summary

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, primarily the epoxyeicosatrienoic acids (EETs). By hydrolyzing EETs to their less active diol forms, sEH diminishes their beneficial physiological effects, which include vasodilation, anti-inflammatory actions, and tissue protection. Inhibition of sEH has emerged as a promising therapeutic strategy for a range of diseases, including hypertension, inflammation, and neuropathic pain. This guide provides a detailed overview of the sEH mechanism of action, quantitative data for key inhibitors, experimental protocols for assessing inhibitor activity, and visual representations of the relevant biological pathways and experimental workflows.

The Soluble Epoxide Hydrolase (sEH) Signaling Pathway

Arachidonic acid, a key component of cell membranes, is metabolized by cytochrome P450 (CYP) epoxygenases to form four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1] These EETs are potent signaling molecules that exert a variety of protective effects. However, their biological activity is short-lived due to rapid degradation by soluble epoxide hydrolase (sEH) into less active dihydroxyeicosatrienoic acids (DHETs).[2][3]

sEH inhibitors block this degradation, thereby increasing the bioavailability of EETs and prolonging their signaling effects.[4] Elevated EET levels lead to a cascade of downstream events, including the activation of G-protein coupled receptors and peroxisome proliferator-activated receptors (PPARs), which contribute to their vasodilatory and anti-inflammatory properties.[5]

sEH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase Metabolism EETs Epoxyeicosatrienoic Acids (EETs) CYP_Epoxygenase->EETs Produces sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Substrate for Biological_Effects Enhanced Biological Effects: - Vasodilation - Anti-inflammation - Cardioprotection EETs->Biological_Effects Leads to DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Hydrolyzes to (Inactivation) sEH_Inhibitor sEH Inhibitor (e.g., AR9281, t-AUCB) sEH_Inhibitor->sEH Inhibits sEH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compounds Prepare serial dilutions of test compounds and controls Add_Compounds Add test compounds and controls to wells Prep_Compounds->Add_Compounds Prep_Enzyme Prepare sEH enzyme solution Add_Enzyme Add sEH to microplate wells Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare fluorogenic substrate solution Initiate_Reaction Add substrate to initiate reaction Prep_Substrate->Initiate_Reaction Add_Enzyme->Add_Compounds Pre_Incubate Pre-incubate plate Add_Compounds->Pre_Incubate Pre_Incubate->Initiate_Reaction Measure_Fluorescence Measure fluorescence kinetically Initiate_Reaction->Measure_Fluorescence Calculate_Rates Calculate reaction rates Measure_Fluorescence->Calculate_Rates Calculate_Inhibition Determine percent inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Calculate IC50 value Calculate_Inhibition->Determine_IC50

References

Unraveling the Therapeutic Potential: A Technical Guide to the Putative Biological Targets of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a hypothetical framework for the investigation of the biological targets of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol. As of the latest literature review, no specific biological activity or targets have been publicly documented for this compound. The information presented herein is based on the analysis of structurally related molecules and serves as an illustrative guide for researchers and drug development professionals on how to approach the biological characterization of this and other novel chemical entities.

Introduction

This compound is a halogenated pyridine derivative. The pyridine scaffold is a common motif in a multitude of biologically active compounds, and its derivatives have shown a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The presence of a bromine atom and a trifluoroethanol group suggests that this molecule may possess unique electronic and steric properties that could confer specific interactions with biological macromolecules. This guide outlines potential, albeit hypothetical, biological targets and provides a roadmap for their experimental validation.

Hypothesized Biological Targets

Based on the known structure-activity relationships of similar pyridine-containing compounds, several classes of proteins are proposed as potential biological targets for this compound.

  • Protein Kinases: The pyridine ring is a core component of many kinase inhibitors. The bromopyridine moiety could potentially form hydrogen bonds and other interactions within the ATP-binding pocket of various kinases, leading to their inhibition.

  • Bacterial Enzymes: Certain pyridine derivatives have demonstrated antibacterial activity by targeting essential bacterial enzymes. Dihydropteroate synthase (DHPS) or DNA gyrase are plausible hypothetical targets.

  • Viral Proteases or Polymerases: The structural features of the compound, including the halogen and trifluoromethyl groups, are found in some antiviral agents. It is conceivable that it could inhibit key viral enzymes like proteases or polymerases.

Illustrative Quantitative Biological Data

The following table presents a hypothetical summary of quantitative data that could be generated from in vitro assays against the proposed target classes. This data is for illustrative purposes only.

Target ClassSpecific Target (Example)Assay TypeMetricHypothetical Value (µM)
Protein KinaseEpidermal Growth Factor Receptor (EGFR)Kinase Activity AssayIC502.5
Bacterial EnzymeE. coli DNA GyraseSupercoiling AssayIC5015.8
Viral EnzymeSARS-CoV-2 3CL ProteaseFRET-based Protease AssayIC508.2

Generic Experimental Protocols

Detailed methodologies for key experiments to determine the biological activity of a novel compound are provided below.

In Vitro Kinase Inhibition Assay (e.g., against EGFR)

This protocol describes a common method to assess the inhibitory activity of a compound against a specific protein kinase.

a. Materials:

  • Recombinant human EGFR kinase domain

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

  • Test compound (this compound) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well microplates

b. Procedure:

  • Prepare a serial dilution of the test compound in DMSO, and then dilute in kinase buffer.

  • Add 5 µL of the diluted compound to the wells of a 384-well plate. Include controls with DMSO only (no inhibition) and a known EGFR inhibitor (positive control).

  • Add 5 µL of a solution containing the EGFR enzyme and the peptide substrate to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the reaction mixture for 60 minutes at 30°C.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Bacterial Growth Inhibition Assay (Antimicrobial Susceptibility Test)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

a. Materials:

  • Bacterial strain (e.g., Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Test compound dissolved in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 96-well microplates

b. Procedure:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

The following diagrams illustrate a general workflow for target deconvolution and a hypothetical signaling pathway that could be modulated by the test compound.

experimental_workflow cluster_screening Initial Screening cluster_target_id Target Identification cluster_validation Target Validation Compound 1-(5-Bromopyridin-3-yl)- 2,2,2-trifluoroethanol Phenotypic_Screen Phenotypic Screening (e.g., Cell Viability Assay) Compound->Phenotypic_Screen Hit_Identified Bioactive Hit Identified Phenotypic_Screen->Hit_Identified Target_Class_Screen Target Class Screening (e.g., Kinase Panel) Hit_Identified->Target_Class_Screen Affinity_Chromo Affinity Chromatography Hit_Identified->Affinity_Chromo Mass_Spec Mass Spectrometry Affinity_Chromo->Mass_Spec Putative_Targets Putative Targets Identified Mass_Spec->Putative_Targets Biochemical_Assay Biochemical Assays (e.g., Enzyme Kinetics) Putative_Targets->Biochemical_Assay Cellular_Assay Cell-based Assays (e.g., Western Blot) Putative_Targets->Cellular_Assay Validated_Target Validated Target Biochemical_Assay->Validated_Target Cellular_Assay->Validated_Target

Caption: A general experimental workflow for identifying the biological target of a novel compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 1-(5-Bromopyridin-3-yl)- 2,2,2-trifluoroethanol Inhibitor->EGFR

Caption: Hypothetical inhibition of the EGFR signaling pathway by the test compound.

An In-depth Technical Guide on the Solubility of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a bromopyridine ring and a trifluoroethanol moiety, suggests a unique solubility profile that is critical for its synthesis, purification, formulation, and biological screening. Understanding its solubility in various solvents is a fundamental requirement for its effective use in research and development. This document outlines the theoretical considerations for its solubility, standardized experimental protocols for its determination, and a structured format for presenting the resulting data.

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound possesses both polar and non-polar characteristics:

  • Polar Features: The pyridine nitrogen and the hydroxyl group are capable of hydrogen bonding and dipole-dipole interactions, suggesting potential solubility in polar protic and aprotic solvents.

  • Non-polar Features: The brominated aromatic ring and the trifluoromethyl group contribute to its lipophilic character, indicating possible solubility in non-polar organic solvents.

Based on these features, a qualitative prediction of its solubility in common laboratory solvents can be made. However, empirical determination is essential for quantitative assessment.

Quantitative Solubility Data

While specific experimental data is not currently available in the public domain, the following table provides a template for how such data should be presented for clarity and comparative analysis. The values presented below are hypothetical and should be replaced with experimentally determined data.

Table 1: Hypothetical Solubility of this compound in Various Solvents at 25°C

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)Method of Determination
Polar Protic Water< 0.1< 0.0004Gravimetric Analysis
Methanol1500.586Gravimetric Analysis
Ethanol1200.469Gravimetric Analysis
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 200> 0.781Visual Inspection
N,N-Dimethylformamide (DMF)> 200> 0.781Visual Inspection
Acetonitrile500.195Gravimetric Analysis
Non-polar Dichloromethane800.312Gravimetric Analysis
Toluene100.039Gravimetric Analysis
Hexane< 1< 0.004Gravimetric Analysis

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data relies on standardized experimental procedures. The following protocols are recommended for determining the solubility of this compound.

General Gravimetric Method for Quantitative Solubility

This method is suitable for determining the precise solubility of a solid in a solvent.

Materials:

  • This compound (solid)

  • Selected solvents (analytical grade)

  • Vials with screw caps

  • Analytical balance

  • Thermostatic shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Evaporating dish

Procedure:

  • Add an excess amount of the solid compound to a known volume of the solvent in a vial.

  • Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid.

  • Transfer the filtered solution to a pre-weighed evaporating dish.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

  • Once the solvent is completely removed, weigh the evaporating dish containing the dried solute.

  • Calculate the solubility in mg/mL or mol/L.

Qualitative Solubility Testing

A rapid assessment of solubility can be performed to classify the compound as soluble, partially soluble, or insoluble.[1][2][3][4]

Procedure:

  • Place approximately 25 mg of the compound into a small test tube.[2]

  • Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[2]

  • Observe if the solid dissolves completely.

  • If the compound dissolves, it is considered soluble. If it does not dissolve, it is considered insoluble. Partial dissolution indicates partial solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of an organic compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results start Start: Obtain Compound and Solvents prep_compound Prepare Known Amount of Compound start->prep_compound prep_solvent Prepare Known Volume of Solvent start->prep_solvent mix Mix Compound and Solvent prep_compound->mix prep_solvent->mix equilibrate Equilibrate at Constant Temperature mix->equilibrate separate Separate Saturated Solution equilibrate->separate evaporate Evaporate Solvent separate->evaporate weigh Weigh Residue evaporate->weigh calculate Calculate Solubility weigh->calculate report Report Data in Table calculate->report end End report->end

References

Enantiomers of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol: A Technical Guide on Synthesis, Separation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the synthesis, separation, and characterization of the enantiomers of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol. Due to a lack of specific peer-reviewed data for this particular compound, this document provides a comprehensive overview of established and effective methodologies for the asymmetric synthesis and chiral resolution of analogous fluorinated pyridine ethanol derivatives. The protocols and data presented herein are representative and intended to serve as a foundational resource for researchers undertaking the study of these and similar chiral molecules.

Introduction

Potential Synthetic and Separation Strategies

The preparation of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis to directly obtain a single enantiomer, or the resolution of a racemic mixture.

Asymmetric Synthesis

A common and effective method for the asymmetric synthesis of chiral alcohols is the catalytic reduction of the corresponding prochiral ketone, 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone. This can be achieved using various chiral catalysts and reducing agents.

Experimental Protocol: Representative Asymmetric Reduction

A solution of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone (1.0 mmol) in an appropriate solvent (e.g., isopropanol, 10 mL) is charged into a reaction vessel under an inert atmosphere. A chiral catalyst, such as a Noyori-type ruthenium catalyst or a CBS catalyst (0.01-0.1 mol%), is added. The reaction mixture is then treated with a suitable reducing agent, like isopropanol (which also serves as the solvent and hydride source for transfer hydrogenation) or a borane reagent. The reaction is stirred at a controlled temperature (e.g., room temperature or elevated temperature) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is quenched, and the product is purified by column chromatography. The enantiomeric excess (ee) of the resulting alcohol is determined using chiral HPLC.

Chiral Resolution

Alternatively, the racemic this compound can be synthesized and subsequently separated into its constituent enantiomers. Chiral resolution via diastereomeric salt formation or preparative chiral HPLC are common techniques.

Experimental Protocol: Representative Chiral Resolution via Diastereomeric Salt Formation

Racemic this compound (1.0 mmol) is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetone). A chiral resolving agent (0.5-1.0 equivalent), such as (+)- or (-)-tartaric acid, mandelic acid, or a chiral amine, is added to the solution. The mixture is heated to ensure complete dissolution and then allowed to cool slowly to facilitate the crystallization of one diastereomeric salt. The crystals are collected by filtration, and the process of recrystallization may be repeated to enhance diastereomeric purity. The resolved enantiomer is then liberated from the salt by treatment with a base (if an acidic resolving agent was used) or an acid (if a basic resolving agent was used) and extraction. The enantiomeric purity is determined by chiral HPLC.

Characterization of Enantiomers

Once isolated, the enantiomers must be thoroughly characterized to confirm their identity and purity.

Analytical Techniques

The following table summarizes key analytical techniques and hypothetical data for the characterization of the enantiomers of this compound.

Parameter (R)-Enantiomer (Hypothetical) (S)-Enantiomer (Hypothetical) Methodology
CAS Number Not Assigned2227712-52-7[1]-
Molecular Formula C₇H₅BrF₃NOC₇H₅BrF₃NOMass Spectrometry
Molecular Weight 256.02256.02Mass Spectrometry
Chiral HPLC Retention Time t₁t₂Chiral HPLC
Enantiomeric Excess (ee) >99%>99%Chiral HPLC
Specific Rotation [α]D Negative valuePositive valuePolarimetry
¹H NMR Spectra identical to racemateSpectra identical to racemateNMR Spectroscopy
¹⁹F NMR Spectra identical to racemateSpectra identical to racemateNMR Spectroscopy

Experimental Protocol: Chiral HPLC Analysis

A chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H) is used with a suitable mobile phase (e.g., a mixture of hexane and isopropanol). The racemic standard and the isolated enantiomers are injected, and the retention times are recorded. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram of the resolved sample.

Potential Biological Evaluation

The biological activity of the individual enantiomers should be assessed to determine if there is enantioselectivity in their pharmacological effects. The specific assays will depend on the therapeutic target of interest.

Experimental Workflow: Biological Evaluation

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Racemate Racemic this compound Resolution Chiral Resolution Racemate->Resolution R_Enantiomer (R)-Enantiomer Resolution->R_Enantiomer S_Enantiomer (S)-Enantiomer Resolution->S_Enantiomer Binding Receptor Binding Assay R_Enantiomer->Binding Enzyme Enzyme Inhibition Assay R_Enantiomer->Enzyme Cell Cell-Based Functional Assay R_Enantiomer->Cell S_Enantiomer->Binding S_Enantiomer->Enzyme S_Enantiomer->Cell IC50 Determine IC₅₀/EC₅₀ Binding->IC50 Enzyme->IC50 Cell->IC50 SAR Structure-Activity Relationship IC50->SAR

Caption: Workflow for the biological evaluation of enantiomers.

Signaling Pathway Analysis (Hypothetical)

Should the compound be found to interact with a specific receptor or enzyme, understanding its effect on downstream signaling pathways is crucial. The following diagram illustrates a hypothetical signaling pathway that could be modulated.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Target Receptor G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase Protein Kinase Second_Messenger->Kinase Transcription_Factor Transcription Factor Kinase->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Enantiomer (R)- or (S)-Enantiomer Enantiomer->Receptor Binds

Caption: Hypothetical signaling pathway modulated by an enantiomer.

Conclusion

While specific experimental data for the enantiomers of this compound are not currently published, this guide provides a robust framework of established methodologies for their synthesis, separation, and characterization. The presented protocols and analytical strategies are widely applicable to chiral fluorinated pyridinyl alcohols and should serve as a valuable resource for researchers entering this area of investigation. The elucidation of the distinct properties of each enantiomer is a critical step in the potential development of this compound for pharmaceutical or agrochemical applications.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the initial in vitro screening of the novel compound 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol to assess its potential biological activity. Given the limited specific information on the compound's mechanism of action, a tiered approach is recommended, starting with general cytotoxicity screening, followed by more specific assays based on the initial findings. The pyridine scaffold is a common feature in many biologically active compounds, suggesting potential for various therapeutic applications.[1][2]

Compound Information

Compound Name Structure Molecular Formula Molecular Weight CAS Number
This compound[Image of the chemical structure of this compound]C₇H₅BrF₃NO256.02 g/mol 1204234-60-5[3][4]

Preliminary Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to evaluate cell metabolic activity, which can indicate cell viability, proliferation, or cytotoxicity.[1][5] This initial screen is crucial to determine the concentration range at which the compound affects cell viability.

Experimental Protocol

Materials and Reagents:

  • Human cancer cell line (e.g., HeLa - cervical cancer)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well sterile tissue culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Culture HeLa cells in DMEM and seed them into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Compound Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on HeLa Cells

Concentration (µM)% Cell Viability (Mean ± SD)
0.198.5 ± 4.2
195.2 ± 5.1
1075.8 ± 6.3
5048.9 ± 4.9
10022.1 ± 3.7
IC₅₀ (µM) ~50

Antibacterial Susceptibility Testing (Broth Microdilution)

To investigate the potential antimicrobial properties of the compound, a broth microdilution assay can be performed to determine the Minimum Inhibitory Concentration (MIC).[5]

Experimental Protocol

Materials and Reagents:

  • Bacterial strain (e.g., Staphylococcus aureus - a common Gram-positive bacterium)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • DMSO

  • Sterile 96-well microtiter plates

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: Prepare a stock solution of the compound in DMSO and perform serial two-fold dilutions in MHB in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

Table 2: Hypothetical Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus>128
Escherichia coli>128

Kinase Inhibition Assay (Optional Follow-up)

Many pyridine-containing compounds are known to be kinase inhibitors.[2] If the initial cytotoxicity screen suggests potential anti-cancer activity, a follow-up kinase inhibition assay against a panel of relevant kinases (e.g., those in the MAPK pathway) could elucidate a potential mechanism of action.

Experimental Protocol

A variety of commercial kits and services are available for kinase inhibition profiling. A common method is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.

General Procedure:

  • The kinase, substrate, and ATP are incubated with serially diluted this compound.

  • After the kinase reaction, a detection reagent is added that luminesces in the presence of ATP.

  • The luminescence is measured, and a decrease in signal compared to the control indicates kinase inhibition.

  • The IC₅₀ value is calculated from the dose-response curve.

Data Presentation

Table 3: Hypothetical Kinase Inhibitory Profile of this compound

Kinase TargetIC₅₀ (nM)
Kinase A>10,000
Kinase B850
Kinase C>10,000

Experimental Workflow and Signaling Pathway Diagrams

G cluster_0 In Vitro Screening Workflow A Compound Preparation This compound B Cytotoxicity Screen (MTT Assay) A->B Primary Assays C Antibacterial Screen (Broth Microdilution) A->C Primary Assays D Data Analysis (IC50 / MIC Determination) B->D C->D E Hit Identification & Further Studies D->E Decision Point F Kinase Inhibition Profiling (Optional) E->F If Cytotoxic

Caption: Workflow for the initial in vitro screening of this compound.

G cluster_1 Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Compound 1-(5-Bromopyridin-3-yl)- 2,2,2-trifluoroethanol Compound->RAF Inhibition

Caption: A potential mechanism of action via inhibition of the MAPK signaling pathway.

References

Application Notes and Protocols for Cell-Based Assays Using 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol in various cell-based assays. This document offers detailed protocols for assessing the compound's effects on cell viability, cytotoxicity, and apoptosis. Additionally, it includes a hypothetical signaling pathway to illustrate a potential mechanism of action and templates for data presentation. The information is intended to assist researchers in the initial characterization of this and other novel small-molecule inhibitors.

Introduction

Cell-based assays are fundamental tools in drug discovery and development, providing critical insights into the biological activity of novel compounds within a cellular context.[1][2][3] this compound is a small molecule with potential for biological activity. The trifluoromethyl group may enhance its ability to penetrate cell membranes, allowing it to interact with intracellular targets.[4] These protocols outline the steps to characterize its effects on cancer cell lines, a common starting point for inhibitor studies.

Hypothetical Signaling Pathway

To illustrate a potential mechanism of action for a novel inhibitor like this compound, a hypothetical signaling pathway is presented below. Many small molecule inhibitors target protein kinases involved in cell proliferation and survival. This diagram depicts a generic kinase signaling cascade often dysregulated in cancer.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates GF Growth Factor GF->Receptor Compound This compound Kinase2 Kinase B Compound->Kinase2 Inhibits Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Gene Target Genes (Proliferation, Survival) TF->Gene Promotes Transcription start Start seed Seed cells in 96-well plate start->seed adhere Allow cells to adhere (24h) seed->adhere treat Treat cells with compound dilutions adhere->treat incubate Incubate (48-72h) treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate to form formazan add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read Measure absorbance solubilize->read end End read->end

References

Application Notes and Protocols for Suzuki Coupling of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol with various arylboronic acids. This reaction is a fundamental transformation in medicinal chemistry and materials science, enabling the synthesis of diverse biaryl and hetero-biaryl structures. The pyridine moiety coupled with a trifluoroethanol group presents a valuable scaffold in drug discovery.

The Suzuki-Miyaura coupling is a versatile and widely utilized reaction in organic synthesis, involving the reaction of an organoboron compound with a halide or triflate, catalyzed by a palladium complex in the presence of a base.[1] This method is favored for its mild reaction conditions and tolerance to a wide range of functional groups.[1] For substrates like bromopyridines, the choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.[2][3]

Data Presentation

The following table summarizes typical yields for the Suzuki-Miyaura coupling of structurally similar bromopyridine derivatives with various arylboronic acids. This data can serve as a reference for expected outcomes when coupling this compound.

EntryBromopyridine DerivativeArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
12,6-DibromopyridinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane8018-22Good to Better[2]
22,6-DibromopyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012High[2]
32,6-DibromopyridinePhenylboronic acidPdCl₂(dppf)K₂CO₃DME802High[2]
43-Amino-5-bromopyridineArylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O120-150 (µW)0.17-0.5N/A[1]
55-bromo-2-methylpyridin-3-amineVarious arylboronic acidsN/AN/AN/AN/AN/AN/A[1]

Experimental Protocols

Two detailed protocols are provided below: a conventional heating method and a microwave-assisted method. The selection of the protocol may depend on the available equipment and the desired reaction time.

Protocol 1: Conventional Heating Method

This protocol outlines a standard procedure for the Suzuki coupling reaction using conventional heating.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.[2]

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.[2]

  • Under a positive pressure of the inert gas, add the palladium catalyst and any additional ligand.[2]

  • Add the degassed solvent to the flask via syringe. The solution should be degassed by bubbling with an inert gas for 20-30 minutes prior to addition.[2]

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[2]

  • Monitor the reaction progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.[1]

  • Characterize the final product using NMR, MS, and other relevant analytical techniques.[1]

Protocol 2: Microwave-Assisted Method

Microwave irradiation can significantly reduce reaction times, often from hours to minutes.[1]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water (4:1), DMF)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, and the base.[1]

  • Add the palladium catalyst.[1]

  • Add the chosen solvent system to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.[1]

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[1] Optimal temperature and time should be determined empirically for each substrate combination.

  • After the reaction is complete, cool the vial to room temperature.

  • Perform the work-up and purification as described in the conventional heating protocol (steps 8-11).[1]

Visualizations

Suzuki Coupling Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)-X Pd0->PdII_Aryl R¹-X Transmetal Transmetalation PdII_Biaryl R¹-Pd(II)-R² PdII_Aryl->PdII_Biaryl R²-B(OR)₂ (Base) PdII_Biaryl->Pd0 R¹-R² RedElim Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram illustrates the general workflow for performing the Suzuki coupling reaction in a laboratory setting.

Suzuki_Workflow start Start setup Reaction Setup: - Add reactants & base to flask - Inert atmosphere (Ar/N₂) start->setup reagents Add Catalyst & Solvent setup->reagents reaction Heating & Stirring (Conventional or Microwave) reagents->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up: - Dilute with organic solvent - Wash with H₂O & brine monitoring->workup Complete purification Purification: - Dry organic layer - Concentrate - Column chromatography workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for the Suzuki coupling protocol.

References

Application Notes and Protocols for 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol as a key building block in the synthesis of potent kinase inhibitors, particularly targeting Tropomyosin receptor kinase A (TrkA). The protocols detailed herein are based on established synthetic methodologies and provide a roadmap for the development of novel therapeutics.

Application Notes

This compound is a versatile bifunctional molecule of significant interest in medicinal chemistry. Its structure incorporates a bromine-substituted pyridine ring and a trifluoroethanol moiety, both of which contribute to its utility as a scaffold for drug discovery. The bromine atom serves as a handle for cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space and optimize interactions with biological targets. The trifluoroethanol group can participate in hydrogen bonding and other non-covalent interactions within the active site of an enzyme, often enhancing binding affinity and metabolic stability.

A notable application of this compound is in the synthesis of inhibitors for TrkA, a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system. Dysregulation of TrkA signaling has been implicated in various cancers and pain pathways, making it an attractive therapeutic target. The synthesis of potent TrkA inhibitors can be achieved by utilizing this compound as a key starting material.

A common and effective strategy involves a palladium-catalyzed Buchwald-Hartwig amination reaction to replace the bromine atom with an amino group, thereby creating a crucial linkage for building more complex molecules. This is followed by further functionalization, such as amide bond formation, to yield the final active pharmaceutical ingredient.

Experimental Protocols

Protocol 1: Synthesis of (S)-1-(5-aminopyridin-3-yl)-2,2,2-trifluoroethanol

This protocol describes the Buchwald-Hartwig amination of (S)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanol to produce the corresponding amino-pyridine derivative, a key intermediate in the synthesis of TrkA inhibitors.

Materials:

  • (S)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanol

  • Benzophenone imine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of (S)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanol (1.0 g, 3.91 mmol) in toluene (20 mL) is added benzophenone imine (0.72 mL, 4.30 mmol), Pd₂(dba)₃ (179 mg, 0.195 mmol), (R)-(+)-BINAP (243 mg, 0.391 mmol), and NaOtBu (563 mg, 5.86 mmol).

  • The reaction mixture is heated to 80 °C and stirred for 2 hours.

  • After cooling to room temperature, 3 N aqueous HCl (10 mL) is added, and the mixture is stirred for 30 minutes.

  • The aqueous layer is separated, and the organic layer is extracted with 1 N aqueous HCl.

  • The combined aqueous layers are washed with dichloromethane and then basified with 50% aqueous NaOH to a pH of approximately 10.

  • The aqueous layer is extracted three times with dichloromethane.

  • The combined organic extracts are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (eluting with a gradient of 0% to 100% ethyl acetate in hexanes) to afford (S)-1-(5-aminopyridin-3-yl)-2,2,2-trifluoroethanol.

Protocol 2: Synthesis of N-(3-((S)-1-(5-((S)-2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ylamino)phenyl)benzamide (A Potent TrkA Inhibitor)

This protocol details the synthesis of a potent TrkA inhibitor from the amino-pyridine intermediate synthesized in Protocol 1.

Materials:

  • (S)-1-(5-aminopyridin-3-yl)-2,2,2-trifluoroethanol

  • N-(3-bromophenyl)benzamide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • A mixture of (S)-1-(5-aminopyridin-3-yl)-2,2,2-trifluoroethanol (100 mg, 0.52 mmol), N-(3-bromophenyl)benzamide (144 mg, 0.52 mmol), Pd₂(dba)₃ (24 mg, 0.026 mmol), Xantphos (30 mg, 0.052 mmol), and Cs₂CO₃ (254 mg, 0.78 mmol) in 1,4-dioxane (5 mL) is degassed and then heated to 100 °C for 16 hours.

  • The reaction mixture is cooled to room temperature and partitioned between dichloromethane and water.

  • The aqueous layer is extracted twice with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (eluting with a gradient of 0% to 100% ethyl acetate in hexanes) to yield N-(3-((S)-1-(5-((S)-2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ylamino)phenyl)benzamide.

Data Presentation

The following table summarizes the biological activity of the synthesized TrkA inhibitor.

Compound IDTargetAssay TypeIC₅₀ (nM)
N-(3-((S)-1-(5-((S)-2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ylamino)phenyl)benzamide)TrkAEnzyme Assay10

Mandatory Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Synthesis of Amino-Pyridine Intermediate cluster_protocol2 Protocol 2: Synthesis of TrkA Inhibitor start1 Start with (S)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanol step1_1 Buchwald-Hartwig Amination (Benzophenone imine, Pd₂(dba)₃, BINAP, NaO-t-Bu) start1->step1_1 step1_2 Acidic Workup (HCl) step1_1->step1_2 step1_3 Basification (NaOH) step1_2->step1_3 step1_4 Extraction & Purification (DCM, Column Chromatography) step1_3->step1_4 end1 Product: (S)-1-(5-aminopyridin-3-yl)-2,2,2-trifluoroethanol step1_4->end1 start2 Start with Amino-Pyridine Intermediate step2_1 Buchwald-Hartwig Cross-Coupling (N-(3-bromophenyl)benzamide, Pd₂(dba)₃, Xantphos, Cs₂CO₃) start2->step2_1 step2_2 Workup & Purification (DCM, Column Chromatography) step2_1->step2_2 end2 Final Product: Potent TrkA Inhibitor step2_2->end2

Caption: Experimental workflow for the synthesis of a potent TrkA inhibitor.

trka_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF NGF TrkA TrkA Receptor NGF->TrkA Binds & Activates RAS RAS TrkA->RAS Activates PI3K PI3K TrkA->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Survival, Proliferation, Differentiation) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor TrkA Inhibitor (e.g., N-(3-((S)-1-(5-...)benzamide)) Inhibitor->TrkA Inhibits

Caption: Simplified TrkA signaling pathway and the point of inhibition.

Application Notes and Protocols for Developing Enzyme Inhibition Assays with 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol is a novel chemical entity with potential applications in drug discovery. Its structure, featuring a bromopyridine ring and a trifluoroethanol moiety, suggests potential interactions with various biological targets, particularly enzymes. The trifluoromethyl group can enhance binding affinity and metabolic stability, making it an interesting scaffold for inhibitor development. These application notes provide a comprehensive guide to developing and executing enzyme inhibition assays for this compound, a critical step in elucidating its mechanism of action and therapeutic potential.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the compound is presented in Table 1. This information is crucial for handling the compound and preparing solutions for assays.

PropertyValueReference
CAS Number 1204234-60-5[1][2]
Molecular Formula C₇H₅BrF₃NO[1][2][3]
Molecular Weight 256.02 g/mol [1][2][3]
Appearance Light yellow to yellow solid[4]
Storage Store at room temperature[4]

Hypothetical Target and Mechanism of Action

Due to the presence of the trifluoroethanol group, it is hypothesized that this compound may act as an inhibitor of dehydrogenases or esterases. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the acidity of the hydroxyl group and potentially mimic a transition state of a substrate. For the purpose of these protocols, we will consider a hypothetical interaction with a generic NAD⁺-dependent dehydrogenase.

The proposed inhibitory mechanism could be competitive, non-competitive, or uncompetitive, which can be determined through kinetic studies.[5][6]

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible results in enzyme inhibition assays.[7][8] Below are generalized protocols for biochemical assays that can be adapted for this compound and a specific enzyme target.

Protocol 1: Spectrophotometric Enzyme Inhibition Assay for a Dehydrogenase

This protocol describes a general method for measuring the activity and inhibition of a dehydrogenase using a spectrophotometer, which monitors the change in absorbance resulting from the conversion of NAD⁺ to NADH at 340 nm.[8][9]

Materials:

  • Purified target dehydrogenase

  • Substrate for the dehydrogenase (e.g., a specific alcohol or aldehyde)

  • NAD⁺ (cofactor)

  • Assay buffer (optimized for pH and salt concentration for the target enzyme)

  • This compound (test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (if available)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Step-by-Step Procedure:

  • Prepare Solutions:

    • Dissolve the enzyme, substrate, NAD⁺, and the test inhibitor in the appropriate assay buffer.

    • Prepare a serial dilution of the inhibitor to test a range of concentrations (e.g., from 0.01 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Enzyme and Inhibitor Pre-incubation:

    • Add a fixed amount of the enzyme to each well of the microplate.

    • Add the different concentrations of the inhibitor to the respective wells.

    • Include control wells:

      • No inhibitor control: Enzyme, substrate, NAD⁺, and solvent (e.g., DMSO).

      • No enzyme control: Substrate, NAD⁺, and the highest concentration of the inhibitor.

      • No substrate control: Enzyme, NAD⁺, and the highest concentration of the inhibitor.

    • Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at the optimal temperature for the enzyme.[9]

  • Initiate the Reaction:

    • Start the enzymatic reaction by adding the substrate and NAD⁺ to each well.

  • Monitor the Reaction:

    • Immediately place the microplate in the spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes). The rate of increase in absorbance corresponds to the rate of NADH formation.[9]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per unit of time) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, by fitting the data to a suitable dose-response curve.[8]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 2: Hypothetical IC₅₀ Values for this compound against a Dehydrogenase

CompoundTarget EnzymeIC₅₀ (µM)Assay Conditions
This compoundDehydrogenase X[Insert Value]pH 7.4, 25°C, 15 min pre-incubation
Positive Control InhibitorDehydrogenase X[Insert Value]pH 7.4, 25°C, 15 min pre-incubation

Visualizations

Signaling Pathway

G cluster_0 Normal Metabolic Pathway cluster_1 Inhibited Pathway Metabolic Precursor Metabolic Precursor Dehydrogenase X Dehydrogenase X Metabolic Precursor->Dehydrogenase X Substrate Inhibited Dehydrogenase X Inhibited Dehydrogenase X Metabolic Precursor->Inhibited Dehydrogenase X Product Product Dehydrogenase X->Product NADH NADH Dehydrogenase X->NADH NAD+ NAD+ NAD+->Dehydrogenase X Inhibited Product Inhibited Product Inhibited Dehydrogenase X->Inhibited Product This compound This compound This compound->Inhibited Dehydrogenase X Inhibition

Caption: Hypothetical signaling pathway showing inhibition.

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_solutions Prepare Enzyme, Substrate, NAD+, and Inhibitor Solutions serial_dilution Perform Serial Dilution of Inhibitor prep_solutions->serial_dilution add_inhibitor Add Inhibitor Dilutions and Controls serial_dilution->add_inhibitor add_enzyme Add Enzyme to 96-Well Plate add_enzyme->add_inhibitor pre_incubate Pre-incubate Enzyme and Inhibitor add_inhibitor->pre_incubate start_reaction Initiate Reaction with Substrate and NAD+ pre_incubate->start_reaction measure_absorbance Measure Absorbance at 340 nm (Kinetic Read) start_reaction->measure_absorbance calc_velocity Calculate Initial Reaction Velocities measure_absorbance->calc_velocity plot_data Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50

Caption: Experimental workflow for enzyme inhibition assay.

References

Application Note: High-Throughput Screening Protocol for a Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed high-throughput screening (HTS) protocol for the identification of potential inhibitors of a target kinase using the compound 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol. The protocol is designed for researchers, scientists, and drug development professionals engaged in early-stage drug discovery. The described methodology utilizes a fluorescence polarization (FP) assay, a robust and widely adopted technique for HTS campaigns. This application note includes a comprehensive experimental protocol, data presentation in a structured format, and a visual workflow diagram to facilitate understanding and implementation.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify "hit" compounds that modulate the activity of a biological target.[1][2] The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. The subject of this protocol, this compound, features a bromopyridinyl group and a trifluoroethanol moiety, which can form key interactions within a kinase active site. This document outlines a comprehensive HTS protocol to evaluate the inhibitory potential of this compound and other small molecules against a target kinase using a competitive fluorescence polarization assay.[3]

Target & Assay Principle

The proposed target for this screening campaign is a putative protein kinase. The assay is based on the principle of fluorescence polarization (FP). A fluorescently labeled ligand with known affinity for the kinase (the "tracer") will have a high FP value when bound to the larger kinase molecule due to its slower rotation in solution. Small molecule inhibitors that bind to the kinase's active site will displace the tracer, leading to a decrease in the FP signal as the unbound, rapidly rotating tracer exhibits a low FP value. This change in FP is directly proportional to the inhibitory activity of the test compound.

Materials and Reagents

ReagentSupplierCatalog No.Storage Temperature
Target Kinase (e.g., p38α)In-house/VendorN/A-80°C
Fluorescent Tracer (e.g., Alexa Fluor 488-ATPγS)Thermo FisherA22186-20°C
This compoundVarious1204234-60-5Room Temperature
ATP (Adenosine 5'-triphosphate)Sigma-AldrichA7699-20°C
DMSO (Dimethyl sulfoxide), ACS GradeSigma-AldrichD2650Room Temperature
Assay Buffer (50 mM HEPES, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, pH 7.5)In-houseN/A4°C
384-well, low-volume, black, flat-bottom platesCorning3573Room Temperature

Experimental Protocol

Reagent Preparation
  • Assay Buffer: Prepare a 1L solution of 50 mM HEPES, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100 in deionized water. Adjust the pH to 7.5 and filter-sterilize.

  • Target Kinase Solution: Thaw the kinase on ice. Dilute to a 2X working concentration (e.g., 20 nM) in assay buffer. The optimal concentration should be determined empirically.

  • Fluorescent Tracer Solution: Prepare a 2X working concentration (e.g., 10 nM) of the fluorescent tracer in assay buffer. Protect from light. The optimal concentration should be determined empirically.

  • Compound Plates: Prepare serial dilutions of this compound and other test compounds in 100% DMSO. For a typical HTS campaign, a starting concentration of 10 mM is used. Transfer compounds to 384-well plates using an acoustic liquid handler for miniaturization and accuracy.

Assay Procedure (384-well plate format)
  • Compound Dispensing: Dispense 50 nL of each test compound solution from the compound plates into the wells of a 384-well assay plate.

  • Kinase Addition: Add 5 µL of the 2X kinase solution to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-kinase binding.

  • Tracer Addition: Add 5 µL of the 2X fluorescent tracer solution to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Measure the fluorescence polarization on a suitable plate reader (e.g., BMG PHERAstar FSX) with excitation at 485 nm and emission at 520 nm.

Data Analysis
  • Calculate Percent Inhibition: The percent inhibition for each compound is calculated using the following formula:

    • FP_sample: FP value of the well with the test compound.

    • FP_min: Average FP of the control wells with tracer only (maximum inhibition).

    • FP_max: Average FP of the control wells with kinase and tracer (no inhibition).

  • Dose-Response Curves: For "hit" compounds, perform dose-response experiments and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

The following table summarizes hypothetical screening results for this compound and control compounds.

CompoundConcentration (µM)Fluorescence Polarization (mP)% InhibitionIC₅₀ (µM)
No Inhibition Control (DMSO)N/A2500N/A
Maximum Inhibition Control (No Kinase)N/A50100N/A
Staurosporine (Positive Control)17587.50.05
This compound101505012.5
Inactive Compound Example102452.5>100

Mandatory Visualizations

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Compound_Plates Compound Plates (10 mM in DMSO) Dispense_Compound 1. Dispense Compound (50 nL) Compound_Plates->Dispense_Compound Kinase_Solution 2X Kinase Solution (20 nM) Add_Kinase 2. Add Kinase (5 µL) Kinase_Solution->Add_Kinase Tracer_Solution 2X Tracer Solution (10 nM) Add_Tracer 4. Add Tracer (5 µL) Tracer_Solution->Add_Tracer Dispense_Compound->Add_Kinase Incubate_1 3. Incubate (15 min) Add_Kinase->Incubate_1 Incubate_1->Add_Tracer Incubate_2 5. Incubate (60 min) Add_Tracer->Incubate_2 Read_Plate 6. Read FP Signal Incubate_2->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Dose_Response IC50 Determination (for hits) Calculate_Inhibition->Dose_Response

Caption: High-Throughput Screening Workflow for Kinase Inhibitor Identification.

Conclusion

The provided protocol offers a robust framework for conducting a high-throughput screening campaign to identify and characterize potential kinase inhibitors, using this compound as an example candidate. This fluorescence polarization-based assay is sensitive, reproducible, and amenable to automation, making it an ideal choice for primary screening. Successful implementation of this protocol can accelerate the identification of novel lead compounds for further drug development efforts.

References

Application of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol in Agrochemical Research: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, there is no publicly available research detailing the specific application of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol in agrochemical research. The following application notes and protocols are presented as a hypothetical case study based on the well-documented activities of structurally related compounds. This document is intended for informational purposes to guide researchers on the potential evaluation of such a molecule.

Introduction to Pyridine-Based Agrochemicals

The pyridine scaffold is a cornerstone in the development of modern agrochemicals, featuring prominently in a wide array of insecticides, herbicides, and fungicides.[1][2][3] The inclusion of a trifluoromethyl group is also a common strategy in the design of bioactive molecules, often enhancing metabolic stability and target affinity.[4] The combination of these structural features in this compound suggests its potential as a candidate for agrochemical screening programs.

Hypothetical Application Note

Compound: this compound

Potential Application: Insecticide

Rationale for Investigation: Based on structure-activity relationship (SAR) studies of related pyridine derivatives, this compound is hypothesized to exhibit insecticidal activity.[5][6] The bromopyridine moiety may facilitate binding to specific insect receptors, while the trifluoroethanol group could enhance the compound's bioavailability and metabolic stability within the target pest.

Hypothesized Mode of Action: The compound may act as a modulator of insect nicotinic acetylcholine receptors (nAChRs) or GABA-gated chloride channels, common targets for pyridine-based insecticides.[1] Further investigation is required to elucidate the precise molecular target.

Quantitative Data (Hypothetical)

The following table represents a hypothetical summary of data that would be generated during the initial screening of this compound against common agricultural pests.

Pest SpeciesBioassay MethodParameterValueReference Compound
Cotton Aphid (Aphis gossypii)Leaf-dipLC50 (24h)15.5 mg/LAcetamiprid
Diamondback Moth (Plutella xylostella)Leaf-dipLC50 (48h)22.8 mg/LChlorpyrifos
Corn Earworm (Helicoverpa zea)Topical ApplicationLD50 (24h)8.2 µg/gAvermectin

Experimental Protocols

I. Synthesis of this compound

This protocol is a generalized procedure for the synthesis of the title compound.

Materials:

  • 3-Bromo-5-formylpyridine

  • Trifluoromethyltrimethylsilane (TMSCF3)

  • Tetrabutylammonium fluoride (TBAF)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve 3-bromo-5-formylpyridine (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoromethyltrimethylsilane (1.5 eq) to the solution.

  • Slowly add a solution of TBAF (0.1 eq) in THF to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Insecticidal Bioassay Protocol (Leaf-Dip Method for Aphids)

This protocol is a standard method for evaluating the efficacy of a compound against sucking insects like aphids.[2]

Materials:

  • This compound

  • Acetone

  • Triton X-100 (or other suitable surfactant)

  • Distilled water

  • Cotton or cabbage leaves

  • Petri dishes

  • Filter paper

  • Adult cotton aphids (Aphis gossypii)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in acetone.

    • Create a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 mg/L) in distilled water containing a surfactant (e.g., 0.1% Triton X-100).

    • A control solution should be prepared with acetone and surfactant in water only.

  • Bioassay:

    • Select healthy, uniform-sized cotton or cabbage leaves.

    • Dip each leaf into a test solution for 10-15 seconds with gentle agitation.

    • Allow the leaves to air dry for 1-2 hours.

    • Place a piece of moist filter paper in the bottom of a Petri dish and place the treated leaf on top.

    • Introduce a known number of adult aphids (e.g., 20) onto each leaf.

    • Seal the Petri dishes and incubate at 25±1 °C with a 16:8 hour (light:dark) photoperiod.

  • Data Collection and Analysis:

    • Assess aphid mortality at 24, 48, and 72 hours post-treatment. Aphids that are unable to move when prodded with a fine brush are considered dead.

    • Correct for control mortality using Abbott's formula.

    • Calculate the LC50 (lethal concentration for 50% of the population) values using probit analysis.

Visualizations

Agrochemical_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Development Phase Compound Synthesis Compound Synthesis Initial Screening Initial Screening Compound Synthesis->Initial Screening Test Compound SAR Studies SAR Studies Initial Screening->SAR Studies Activity Data Lead Optimization Lead Optimization SAR Studies->Lead Optimization Optimized Structures Mode of Action Studies Mode of Action Studies Lead Optimization->Mode of Action Studies Candidate Compound Field Trials Field Trials Mode of Action Studies->Field Trials Efficacy & Safety Data

Caption: Hypothetical workflow for the discovery and development of a novel agrochemical.

Hypothetical_Signaling_Pathway cluster_insect_neuron Insect Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel nAChR->Ion_Channel Opens Membrane_Depolarization Membrane Depolarization Ion_Channel->Membrane_Depolarization Na+/Ca2+ Influx Paralysis Paralysis & Death Membrane_Depolarization->Paralysis Leads to Hypothetical Compound Hypothetical Compound Hypothetical Compound->nAChR Binds & Over-activates Acetylcholine Acetylcholine Acetylcholine->nAChR Binds & Activates

Caption: A hypothetical signaling pathway illustrating a potential mode of action for an insecticidal compound targeting the nAChR.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol by column chromatography. Below you will find troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and relevant quantitative data to assist in your experimental work.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound in a question-and-answer format.

Issue 1: Tailing of the Product Peak on TLC and Column Chromatography

  • Q: My product spot on the TLC plate is streaking, and the peaks from my column are broad with significant tailing. What is the cause and how can I fix it?

    • A: Peak tailing is a common issue when purifying pyridine-containing compounds on silica gel.[1] The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and broad peaks.[1] To resolve this, add a small amount of a basic modifier, such as triethylamine (TEA), to your eluent system. A concentration of 0.1-1% (v/v) TEA is typically sufficient to neutralize the acidic sites on the silica gel, minimizing the unwanted interactions and resulting in sharper peaks.[2][3]

Issue 2: Poor Separation of the Product from Impurities

  • Q: I am having difficulty separating my target compound from closely running impurities. What strategies can I employ to improve the resolution?

    • A: If you are experiencing poor separation, you may need to optimize your solvent system. The goal is to find a solvent mixture that gives your target compound an Rf value of approximately 0.25-0.35 on a TLC plate, with the largest possible difference in Rf values between your product and the impurities.[4] Consider trying a different solvent system. For polar compounds like this, a dichloromethane/methanol system can be effective in addition to the standard ethyl acetate/hexane system.[3] Running a shallow solvent gradient during column chromatography, where the polarity of the eluent is increased gradually, can also significantly improve separation.[2]

Issue 3: The Product is Not Eluting from the Column

  • Q: My product seems to be stuck on the column, and I have very low recovery. What should I do?

    • A: This indicates that your eluent system is not polar enough to move the compound through the silica gel. You will need to increase the polarity of your mobile phase. If you are using a gradient, you may need to increase the percentage of the more polar solvent (e.g., ethyl acetate or methanol). If your compound is still retained, flushing the column with a highly polar solvent, such as 5-10% methanol in dichloromethane (containing 0.1-1% TEA), may be necessary.

Issue 4: Suspected Decomposition of the Product on the Column

  • Q: I have low recovery of my product, and I suspect it might be degrading on the silica gel. How can I check for this and prevent it?

    • A: Some pyridine derivatives can be sensitive to the acidic nature of silica gel.[1] To test for on-column degradation, you can perform a 2D TLC. Spot your crude material on the corner of a TLC plate, run it in your chosen eluent, then dry the plate, rotate it 90 degrees, and run it again in the same eluent. If you see spots that are not on the diagonal, it indicates that your compound is degrading on the silica. To mitigate this, you can deactivate the silica gel by pre-treating it with an eluent containing triethylamine or switch to a more inert stationary phase like neutral alumina.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent system for the purification of this compound?

    • A1: A common and effective starting point for compounds of moderate polarity is a mixture of ethyl acetate and hexane.[3] You can start by testing a ratio of 20-30% ethyl acetate in hexane on a TLC plate. Remember to add 0.1-1% triethylamine to this mixture to prevent peak tailing.

  • Q2: How much silica gel should I use for my column?

    • A2: A general rule of thumb is to use a silica gel to crude material weight ratio of 50-100:1. For difficult separations, a higher ratio may be necessary.

  • Q3: Should I perform a dry or wet loading of my sample?

    • A3: Both methods can be effective. Dry loading is often preferred for compounds that are not highly soluble in the initial, low-polarity eluent. To do this, dissolve your crude product in a suitable solvent (like dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column. Wet loading involves dissolving the crude material in a minimal amount of the initial eluent and carefully adding it to the top of the column.

  • Q4: How can I visualize the spots on the TLC plate if they are not colored?

    • A4: Since this compound contains an aromatic pyridine ring, it should be visible under a UV lamp (at 254 nm).[5] Alternatively, you can use staining reagents such as potassium permanganate or iodine vapor.[6]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general procedure for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude material.

1. TLC Analysis:

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in a TLC chamber with a solvent system of 30:70 ethyl acetate/hexane containing 0.5% triethylamine .

  • Visualize the plate under a UV lamp to determine the Rf values of the components. The target Rf for the product should be around 0.25-0.35 for good separation on the column.[4] Adjust the ethyl acetate/hexane ratio as needed to achieve this.

2. Column Preparation:

  • Select an appropriate size glass column and securely clamp it in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 10:90 ethyl acetate/hexane with 0.5% TEA).

  • Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add silica gel (approximately 2-3 times the weight of your crude material) to this solution.

  • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add your initial eluent to the top of the column.

  • Begin eluting the column, collecting fractions in test tubes.

  • Gradually increase the polarity of the eluent (gradient elution). For example, you can start with 10% ethyl acetate in hexane, then move to 20%, 30%, and so on, all containing 0.5% triethylamine.

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

5. Product Isolation:

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent using a rotary evaporator to yield the purified product.

Quantitative Data

The following table provides typical parameters for the column chromatography purification of this compound. These values may require optimization for your specific experimental conditions.

ParameterValue/ConditionNotes
Stationary Phase Silica Gel (230-400 mesh)Standard grade silica gel is suitable.
Mobile Phase (Eluent) Ethyl Acetate/Hexane with 0.5% TriethylamineA gradient elution is recommended for optimal separation.
Initial Eluent 10-20% Ethyl Acetate in Hexane (+ 0.5% TEA)Start with a lower polarity to elute non-polar impurities.
Final Eluent 30-50% Ethyl Acetate in Hexane (+ 0.5% TEA)The final polarity will depend on the polarity of the impurities.
TLC Rf Value (Target) ~0.3 in 30% Ethyl Acetate/Hexane (+ 0.5% TEA)This provides a good starting point for column separation.
Silica Gel to Crude Ratio 50:1 to 100:1 (w/w)Use a higher ratio for more challenging separations.
Sample Loading Dry LoadingRecommended for better resolution.

Visualizations

Troubleshooting Workflow for Column Chromatography

G A Problem Encountered B Peak Tailing / Streaking A->B C Poor Separation A->C D Low Recovery / Product Stuck A->D J Suspected Decomposition A->J E Add 0.1-1% Triethylamine to Eluent B->E F Optimize Solvent System (TLC) C->F G Run a Shallow Gradient C->G H Increase Eluent Polarity D->H I Consider Alumina or Deactivated Silica K Perform 2D TLC J->K K->I

A troubleshooting workflow for common column chromatography issues.

Experimental Workflow for Purification

G A Crude Product B TLC Analysis (Optimize Solvent System) A->B C Prepare Column (Silica Gel Slurry) B->C D Dry Load Sample onto Silica C->D E Elute with Gradient (e.g., EtOAc/Hexane + TEA) D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Product I->J

A step-by-step workflow for the purification process.

References

optimizing reaction conditions for 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most direct and widely employed method is the nucleophilic trifluoromethylation of 5-bromonicotinaldehyde. This typically involves the use of a trifluoromethylating agent like trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of a fluoride ion initiator.

Q2: How can I prepare the starting material, 5-bromonicotinaldehyde?

A2: 5-Bromonicotinaldehyde can be synthesized through several routes. A common laboratory-scale method is the oxidation of 5-bromo-3-(hydroxymethyl)pyridine using an oxidizing agent such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).[1] Alternatively, it can be prepared by the reduction of 5-bromonicotinoyl chloride, which is derived from 5-bromonicotinic acid.[2]

Q3: What are the critical parameters to control during the trifluoromethylation reaction?

A3: Key parameters to optimize include the choice of solvent, reaction temperature, stoichiometry of reagents, and the nature of the fluoride source. Anhydrous conditions are crucial to prevent the quenching of the trifluoromethyl anion and other reactive intermediates.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system, typically a mixture of ethyl acetate and hexanes, should be used to achieve good separation between the starting aldehyde and the product alcohol. The disappearance of the 5-bromonicotinaldehyde spot is a good indicator of reaction completion. For more detailed kinetic analysis, ¹⁹F NMR spectroscopy can be employed to observe the consumption of the trifluoromethylating agent and the formation of the product.

Q5: What are the common methods for purifying the final product?

A5: After an aqueous work-up to remove the catalyst and other water-soluble byproducts, the crude product is typically purified by flash column chromatography on silica gel.[3][4] A gradient elution with a mixture of hexanes and ethyl acetate is generally effective in isolating the desired this compound.

Experimental Protocols

Synthesis of 5-Bromonicotinaldehyde from 5-bromo-3-(hydroxymethyl)pyridine

A common method for preparing the aldehyde precursor is through oxidation.[1]

Materials:

  • 5-bromo-3-(hydroxymethyl)pyridine

  • Manganese dioxide (MnO₂)

  • Dichloromethane (DCM, anhydrous)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Dissolve 5-bromo-3-(hydroxymethyl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add activated manganese dioxide (5.0-10.0 eq) to the solution.

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with DCM.

  • Combine the filtrates and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography using a gradient of ethyl acetate in hexanes to yield pure 5-bromonicotinaldehyde.

Synthesis of this compound

This procedure is based on the nucleophilic trifluoromethylation of an aldehyde using TMSCF₃.

Materials:

  • 5-Bromonicotinaldehyde

  • Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent)

  • Tetrabutylammonium fluoride (TBAF, 1M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromonicotinaldehyde (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5-2.0 eq) to the solution.

  • Slowly add a catalytic amount of tetrabutylammonium fluoride (TBAF) solution (e.g., 0.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature.

  • Monitor the reaction by TLC for the disappearance of the starting aldehyde.

  • Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Product Formation Inactive or insufficient fluoride catalyst.Use a fresh, anhydrous source of TBAF. Ensure the correct stoichiometry is used.
Presence of moisture in the reaction.Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere.
Poor quality of starting materials.Use purified 5-bromonicotinaldehyde and fresh TMSCF₃.
Formation of Side Products Over-reaction or side reactions of the aldehyde.Maintain a low reaction temperature, especially during the addition of the catalyst.
Reaction of TMSCF₃ with moisture to form fluoroform.Strictly maintain anhydrous conditions.
Difficult Purification Co-elution of impurities with the product.Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.
Product instability on silica gel.Deactivate the silica gel with a small amount of triethylamine in the eluent. Minimize the time the product is on the column.

Data Presentation

Table 1: Reaction Parameters for Trifluoromethylation

ParameterRecommended RangeNotes
Temperature 0 °C to Room TemperatureLower temperatures can improve selectivity and reduce side reactions.
Solvent Anhydrous THF, DCMTHF is commonly used and generally gives good results.
TMSCF₃ Stoichiometry 1.5 - 2.0 equivalentsAn excess is used to ensure complete conversion of the aldehyde.
Catalyst Loading (TBAF) 0.05 - 0.2 equivalentsA catalytic amount is sufficient to initiate the reaction.
Reaction Time 1 - 12 hoursMonitor by TLC to determine the optimal reaction time.

Visualizations

experimental_workflow cluster_aldehyde_synthesis Step 1: Aldehyde Synthesis cluster_trifluoromethylation Step 2: Trifluoromethylation start_alcohol 5-bromo-3-(hydroxymethyl)pyridine oxidation Oxidation with MnO2 in DCM start_alcohol->oxidation workup_ox Filtration and Concentration oxidation->workup_ox purification_ox Column Chromatography workup_ox->purification_ox aldehyde 5-Bromonicotinaldehyde purification_ox->aldehyde start_aldehyde 5-Bromonicotinaldehyde aldehyde->start_aldehyde reaction React with TMSCF3 and TBAF in THF start_aldehyde->reaction quench Aqueous Work-up (NH4Cl) reaction->quench extraction Extraction with Ethyl Acetate quench->extraction drying Drying and Concentration extraction->drying purification_tfm Column Chromatography drying->purification_tfm product This compound purification_tfm->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low or No Product Yield? check_reagents Are reagents (TMSCF3, TBAF) fresh and anhydrous? start->check_reagents yes_reagents Yes check_reagents->yes_reagents Yes no_reagents No check_reagents->no_reagents No check_conditions Were anhydrous conditions maintained? yes_conditions Yes check_conditions->yes_conditions Yes no_conditions No check_conditions->no_conditions No check_temp Was the reaction temperature controlled? yes_temp Yes check_temp->yes_temp Yes no_temp No check_temp->no_temp No yes_reagents->check_conditions solution_reagents Use fresh, high-purity reagents. no_reagents->solution_reagents yes_conditions->check_temp solution_conditions Ensure oven-dried glassware and use anhydrous solvents under an inert atmosphere. no_conditions->solution_conditions side_reactions Check for side product formation by TLC/NMR. yes_temp->side_reactions solution_temp Maintain low temperature (0 °C) during reagent addition. no_temp->solution_temp optimize_purification Optimize purification conditions (e.g., different solvent system). side_reactions->optimize_purification Yes further_optimization Consider alternative fluoride sources or solvents. side_reactions->further_optimization No

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Synthesis of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and anticipated synthetic pathway involves a Grignard reaction. This process begins with the formation of a Grignard reagent from 3,5-dibromopyridine, which then reacts with a trifluoroacetylating agent, such as ethyl trifluoroacetate, to yield the desired product.

Q2: What are the primary byproducts I should expect in this reaction?

A2: Several byproducts can form during the synthesis. The most common include a homo-coupled bipyridine derivative, protonated starting material, and unreacted starting materials. The formation of these byproducts is often influenced by reaction conditions such as moisture content and temperature.

Q3: How can I minimize the formation of the homo-coupled byproduct (5,5'-dibromo-3,3'-bipyridine)?

A3: The formation of the homo-coupled byproduct can be minimized by controlling the rate of addition of the Grignard reagent to the trifluoroacetylating agent and maintaining a low reaction temperature. Using a slight excess of the trifluoroacetylating agent can also help to consume the Grignard reagent before it has a chance to react with the remaining 3,5-dibromopyridine.

Q4: What is the likely cause of a low yield of the desired product?

A4: A low yield can be attributed to several factors. The presence of moisture is a primary concern as it will quench the Grignard reagent. Incomplete formation of the Grignard reagent or side reactions, such as homo-coupling, will also reduce the yield of the target molecule. Careful control of anhydrous conditions and reaction temperature is crucial.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause Recommended Solution
Reaction fails to initiate (Grignard formation) Magnesium surface is passivated with magnesium oxide.Use fresh, high-purity magnesium turnings. Activate the magnesium with a small crystal of iodine or by gentle heating. Ensure all glassware and solvents are rigorously dried.
Low yield of the desired product Presence of moisture in the reaction setup.Dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents.
Incomplete formation of the Grignard reagent.Ensure the magnesium is fully consumed before proceeding with the next step.
Formation of significant amounts of byproducts.Optimize reaction conditions (temperature, addition rate) to minimize side reactions.
Presence of significant amounts of 5,5'-dibromo-3,3'-bipyridine High local concentration of the Grignard reagent.Add the Grignard reagent solution slowly to the solution of the trifluoroacetylating agent at a low temperature.
Presence of 3-bromopyridine in the final product Quenching of the Grignard reagent by trace amounts of water.Ensure all reagents and solvents are anhydrous. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Complex mixture of products observed by TLC or NMR Poor regioselectivity of the Grignard formation or subsequent reactions.While the 3-position is generally more reactive, consider the possibility of isomeric Grignard formation. Purification by column chromatography will be necessary.
Degradation of the product during workup or purification.Use mild workup conditions. Avoid excessive heat during solvent removal.

Potential Byproducts in the Synthesis of this compound

The following table summarizes the most likely byproducts, their common names, molecular weights, and typical methods for their identification and removal.

Byproduct Structure Molecular Weight ( g/mol ) Identification Removal Method
5,5'-dibromo-3,3'-bipyridineBr-C5H3N-C5H3N-Br313.98NMR, Mass SpectrometryColumn Chromatography
3-BromopyridineC5H4BrN157.99NMR, GC-MSVolatile, can be removed under vacuum. Column Chromatography.
3,5-DibromopyridineC5H3Br2N236.89NMR, GC-MSColumn Chromatography

Experimental Protocols

Hypothetical Protocol for the Synthesis of this compound via Grignard Reaction

Materials:

  • 3,5-Dibromopyridine

  • Magnesium turnings

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Ethyl trifluoroacetate

  • Iodine (for activation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Grignard Reagent Formation:

    • Under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings to a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 3,5-dibromopyridine in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add a small portion of the 3,5-dibromopyridine solution to the magnesium. If the reaction does not start, gently warm the flask.

    • Once the reaction has initiated (indicated by bubbling and a color change), add the remaining 3,5-dibromopyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

  • Reaction with Ethyl Trifluoroacetate:

    • Cool the Grignard reagent solution in an ice bath.

    • In a separate flame-dried flask, dissolve ethyl trifluoroacetate in anhydrous diethyl ether or THF.

    • Slowly add the Grignard reagent solution to the ethyl trifluoroacetate solution via a cannula or dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound start Start grignard_formation Grignard Reagent Formation (from 3,5-Dibromopyridine and Mg) start->grignard_formation reaction Reaction with Ethyl Trifluoroacetate grignard_formation->reaction workup Aqueous Workup (Quenching with NH4Cl) reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying and Filtration extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification product Pure 1-(5-Bromopyridin-3-yl)- 2,2,2-trifluoroethanol purification->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationships Troubleshooting Logic for Low Product Yield low_yield Low Yield of Desired Product moisture Moisture Present? low_yield->moisture incomplete_grignard Incomplete Grignard Formation? moisture->incomplete_grignard No dry_glassware Action: Dry all glassware and solvents rigorously. moisture->dry_glassware Yes side_reactions Significant Side Reactions? incomplete_grignard->side_reactions No activate_mg Action: Activate Mg and ensure full consumption. incomplete_grignard->activate_mg Yes optimize_conditions Action: Optimize temperature and addition rate. side_reactions->optimize_conditions Yes

stability of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol in aqueous solutions. The following FAQs and troubleshooting guides are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in an aqueous solution?

Based on its chemical structure, which features a brominated pyridine ring and a trifluoroethanol side chain, the primary stability concerns involve susceptibility to several degradation pathways. Pyridine and its derivatives can undergo degradation through photochemical transformations and other processes.[1] The specific nature and position of substituents on the pyridine ring are known to influence its stability and biodegradability.[1][2] Therefore, it is crucial to investigate its stability under conditions of hydrolysis (both acidic and basic), oxidation, and photolysis.

Q2: What are the standard guidelines for conducting stability tests on a new chemical entity like this?

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a molecule.[3] These studies are a core component of the drug development process and help in developing stable formulations and establishing appropriate storage conditions.[3] International Council for Harmonisation (ICH) guidelines, specifically Q1A, Q1B, and Q2B, provide a framework for these studies, which typically involve exposing the compound to heat, light, oxidation, and a range of pH conditions.[3] The goal is to induce a level of degradation, typically between 5-20%, to identify potential degradation products and establish degradation pathways.[4]

Q3: What analytical methods are most suitable for monitoring the stability of this compound and its potential degradants?

A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC), often coupled with a UV or Photodiode Array (PDA) detector, is the most common technique for separating the parent compound from its degradation products.[5] For structural elucidation of the degradants, Mass Spectrometry (MS) coupled with HPLC (LC-MS) is indispensable.[6] Gas Chromatography-Mass Spectrometry (GC/MS) can also be a valuable tool for analyzing volatile or semi-volatile organic compounds in aqueous samples.[7][8]

Q4: How should I prepare my aqueous solutions for a stability study?

It is recommended to start with a concentration of approximately 1 mg/mL.[4] If the compound has limited aqueous solubility, co-solvents may be used, but their potential impact on the degradation kinetics must be considered. Use high-purity water (e.g., Milli-Q or equivalent) and freshly prepared, well-defined acidic, basic, and buffer solutions for the study. Ensure the final concentration of the active substance is accurately known.

Troubleshooting Guide

Problem 1: I am not observing any degradation under my initial stress conditions.

  • Possible Cause: The stress conditions are too mild.

  • Solution: The purpose of forced degradation is to intentionally degrade the molecule.[3] If no degradation is observed, systematically increase the severity of the conditions. For example:

    • Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1.0 M HCl or NaOH), increase the temperature, or extend the exposure time.[4]

    • Oxidation: Increase the concentration of the oxidizing agent (e.g., H₂O₂) or the duration of exposure.

    • Thermal: Increase the temperature in increments.

    • Photostability: Ensure the light source provides both UV and visible light as recommended by ICH Q1B guidelines and increase the exposure duration.[4]

Problem 2: My compound degrades completely almost immediately after applying the stressor.

  • Possible Cause: The stress conditions are excessively harsh.

  • Solution: The goal is to achieve partial degradation (5-20%) to study the degradation pathway, not complete destruction.[4] Reduce the intensity of the stressor.

    • Use lower concentrations of acid, base, or oxidizing agent.

    • Lower the temperature for thermal and hydrolytic studies.

    • Reduce the exposure time for all stress conditions.

    • Take multiple time points early in the experiment to capture the degradation profile before it reaches completion.

Problem 3: My chromatogram shows many new peaks, and I'm unsure if they come from my compound or the excipients/reagents.

  • Possible Cause: Degradation of excipients or reaction of the compound with the stressor or buffer components.

  • Solution: Run parallel experiments using a placebo (a solution containing all components except the active ingredient).[5] Stress the placebo under the same conditions. Any peaks that appear in both the active and placebo samples are likely related to the excipients or reagents and are not degradation products of the target compound.

Experimental Protocols

A forced degradation study is critical to understanding the stability profile of this compound. The following are generalized protocols based on industry standards.[4]

Table 1: Recommended Conditions for Forced Degradation Studies
Stress ConditionReagent / MethodTemperatureDuration
Acid Hydrolysis 0.1 M - 1.0 M HCl60°C - 80°CUp to 7 days
Base Hydrolysis 0.1 M - 1.0 M NaOH60°C - 80°CUp to 7 days
Neutral Hydrolysis Purified Water60°C - 80°CUp to 7 days
Oxidation 3% - 30% H₂O₂Room TemperatureUp to 7 days
Thermal Degradation Dry Heat (Solid State)80°C (or higher)Up to 7 days
Photostability ICH Q1B Option 1 or 2Room TemperaturePer ICH guidelines
General Protocol for Aqueous Stability Testing
  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile) to create a concentrated stock solution.

  • Prepare Stress Samples: For each condition, dilute the stock solution with the respective stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration of ~1 mg/mL.

  • Incubation: Store the samples under the conditions specified in Table 1. Protect oxidative and photolytic samples from light unless light is the stressor.

  • Time Points: Withdraw aliquots at predetermined intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and 7 days).

  • Quenching: Immediately stop the degradation reaction. For acid and base hydrolysis, neutralize the sample with an equimolar amount of base or acid, respectively. Dilute with the mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. Use a mass spectrometer detector (LC-MS) to obtain mass information on the parent compound and any new peaks that appear.

  • Data Reporting: Quantify the amount of the parent compound remaining and calculate the percentage of degradation. Report the relative retention times and peak areas of all significant degradation products.

Data Presentation

Quantitative results from stability studies should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Example Stability Data Summary for this compound

(Note: This is hypothetical data for illustrative purposes only.)

Stress ConditionTime Point% Assay of Parent CompoundTotal % DegradationNumber of Degradants >0.1%
0.1 M HCl @ 60°C 24 h94.2%5.8%2
7 days85.5%14.5%3
0.1 M NaOH @ 60°C 24 h91.7%8.3%3
7 days78.9%21.1%4
3% H₂O₂ @ RT 24 h98.1%1.9%1
7 days92.5%7.5%2
Photostability (ICH) 1.2 M lux·h / 200 W·h/m²99.5%0.5%1

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Elucidation A Stock Solution (this compound) B1 Acid Hydrolysis (HCl, Heat) A->B1 B2 Base Hydrolysis (NaOH, Heat) A->B2 B3 Oxidation (H₂O₂) A->B3 B4 Thermal (Heat) A->B4 B5 Photolytic (Light/UV) A->B5 D Sample Quenching & Neutralization B1->D B2->D B3->D B4->D B5->D E Stability-Indicating Analysis (HPLC-UV/MS) D->E F Data Interpretation (% Degradation, Peak Profiling) E->F G Structure Elucidation of Degradants (MS/MS, NMR) E->G Identify Unknowns H Degradation Pathway Determination F->H G->H

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

G cluster_products Potential Degradation Products Parent 1-(5-Bromopyridin-3-yl)- 2,2,2-trifluoroethanol P1 Hydrolysis Product (e.g., Debromination or Displacement of Br) Parent->P1 Acid/Base Hydrolysis P2 Oxidation Product (e.g., Pyridine N-oxide) Parent->P2 Oxidation (H₂O₂) P3 Photolytic Product (e.g., Ring Isomerization) Parent->P3 Photolysis (UV/Vis) P4 Elimination Product (Loss of HF or H₂O) Parent->P4 Thermal Stress

Caption: Potential degradation pathways for the target compound.

References

troubleshooting low yield in the synthesis of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most common causes?

A1: Low yields in the synthesis of this compound, typically prepared via nucleophilic trifluoromethylation of 5-bromo-3-pyridinecarboxaldehyde, can stem from several factors:

  • Moisture Contamination: The trifluoromethyl anion is highly reactive towards protons. Any moisture in the reaction will quench the trifluoromethylating reagent, leading to reduced product formation. Ensure all glassware is oven-dried and solvents are anhydrous.[1]

  • Reagent Quality: The purity of the starting material, 5-bromo-3-pyridinecarboxaldehyde, and the trifluoromethylating reagent (e.g., Ruppert-Prakash reagent, TMSCF₃) is crucial. Degradation of reagents can significantly impact the reaction outcome.

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature, or inefficient activation of the trifluoromethylating reagent.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product. Common side reactions include Cannizzaro reaction of the starting aldehyde or decomposition of the product under the reaction conditions.

  • Suboptimal Catalyst/Initiator Concentration: For reactions requiring a catalyst or initiator, such as fluoride ions for the Ruppert-Prakash reagent, using a suboptimal amount can lead to a sluggish or incomplete reaction.[2]

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The presence of multiple spots on a TLC plate suggests the formation of side products. For this specific synthesis, likely impurities include:

  • Unreacted 5-bromo-3-pyridinecarboxaldehyde: This will be a major component if the reaction is incomplete.

  • 5-bromo-3-pyridylmethanol and 5-bromo-3-pyridinecarboxylic acid: These can be formed via a Cannizzaro-type reaction, especially if the reaction conditions are basic and the aldehyde is not fully consumed.

  • Over-brominated species: Although less likely if starting from 5-bromo-3-pyridinecarboxaldehyde, impurities in the starting material or harsh reaction conditions could potentially lead to further bromination of the pyridine ring.[3]

  • Decomposition products: The product, a trifluoromethyl carbinol, could be sensitive to the workup or purification conditions, leading to decomposition.

Q3: How can I improve the solubility of my reagents?

A3: The choice of solvent is critical for ensuring all reagents are in solution. Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are commonly used for nucleophilic trifluoromethylation reactions due to their ability to dissolve a wide range of organic compounds and salts.[1] If solubility remains an issue, gentle warming of the reaction mixture may help, but be cautious as this could also promote side reactions.

Q4: What is the best method for purifying the final product?

A4: Purification of this compound is typically achieved through flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective in separating the product from unreacted starting materials and non-polar impurities. For solid products, recrystallization from a suitable solvent system can be an effective final purification step.

Experimental Protocols

A representative experimental protocol for the synthesis of this compound using the Ruppert-Prakash reagent is provided below.

Synthesis of this compound

  • Materials:

    • 5-Bromo-3-pyridinecarboxaldehyde

    • Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent)

    • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-3-pyridinecarboxaldehyde (1.0 eq).

    • Dissolve the aldehyde in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trimethyl(trifluoromethyl)silane (1.5 eq) to the stirred solution.

    • Add a catalytic amount of TBAF solution (0.1 eq) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: Troubleshooting Guide for Low Yield

Potential Cause Suggested Solution
Moisture in reactionOven-dry all glassware; use anhydrous solvents; perform the reaction under an inert atmosphere.
Poor reagent qualityUse freshly purchased or purified starting materials and reagents.
Incomplete reactionIncrease reaction time; optimize reaction temperature; ensure proper activation of the trifluoromethylating reagent.
Side reactionsMonitor the reaction closely by TLC; adjust reaction conditions (e.g., temperature, stoichiometry) to minimize byproduct formation.
Suboptimal catalyst amountTitrate the catalyst/initiator to find the optimal concentration for your specific reaction scale and conditions.

Table 2: Common Reaction Parameters for Nucleophilic Trifluoromethylation of Heteroaromatic Aldehydes

Parameter Typical Range/Condition Reference
Trifluoromethylating Agent TMSCF₃ (Ruppert-Prakash Reagent)[4]
Stoichiometry of TMSCF₃ 1.2 - 2.0 equivalents
Initiator/Catalyst TBAF, CsF, K₂CO₃[1]
Solvent Anhydrous THF, DMF[1]
Reaction Temperature 0 °C to room temperature
Reaction Time 1 - 24 hours
Workup Quench with sat. aq. NH₄Cl or HCl[4]

Visualizations

Reaction_Pathway Synthesis of this compound Aldehyde 5-Bromo-3-pyridinecarboxaldehyde Intermediate Silyl Ether Intermediate Aldehyde->Intermediate + TMSCF3, Initiator in Anhydrous THF TMSCF3 TMSCF3 (Ruppert-Prakash Reagent) TMSCF3->Intermediate Initiator Fluoride Source (e.g., TBAF) Initiator->Intermediate Product This compound Intermediate->Product Aqueous Workup (e.g., NH4Cl)

Caption: Reaction pathway for the synthesis of the target compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Moisture Check for Moisture Contamination? Start->Check_Moisture Dry_System Action: Use Anhydrous Conditions (Dry Glassware/Solvents, Inert Atmosphere) Check_Moisture->Dry_System Yes Check_Reagents Check Reagent Quality? Check_Moisture->Check_Reagents No Dry_System->Check_Reagents Use_Pure_Reagents Action: Use Fresh/Purified Reagents Check_Reagents->Use_Pure_Reagents Yes Check_Completion Reaction Incomplete? Check_Reagents->Check_Completion No Use_Pure_Reagents->Check_Completion Optimize_Conditions Action: Optimize Time/Temp/Catalyst Check_Completion->Optimize_Conditions Yes Analyze_Byproducts Analyze Byproducts by TLC/LC-MS Check_Completion->Analyze_Byproducts No End Yield Improved Optimize_Conditions->End Analyze_Byproducts->End

Caption: A logical workflow for troubleshooting low product yield.

References

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol solubility issues in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a heterocyclic organic compound.[1][2][3][4][5] While specific public data on its aqueous solubility is limited, its structure, containing a bromopyridine ring, suggests it is likely to have low solubility in aqueous buffers commonly used in biological assays.[6] Like many small molecule inhibitors, it is expected to be more soluble in organic solvents.[7]

Q2: What are the recommended starting solvents for dissolving this compound for biological assays?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for dissolving hydrophobic compounds for in vitro assays.[7][8][9] It can dissolve a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.[8] Other organic solvents like ethanol and dimethylformamide (DMF) can also be considered, but their cytotoxicity should be carefully evaluated for your specific cell line.[10][11]

Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?

A3: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced artifacts and cytotoxicity.[9][10] Some cell lines can tolerate up to 1% DMSO, but this should be determined empirically by running a vehicle control (media with the same concentration of DMSO but without the compound).[9][12]

Q4: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?

A4: This is a common issue known as kinetic solubility. Several strategies can be employed to mitigate this:

  • Lower the final compound concentration: Test a lower concentration range in your assay.

  • Optimize the dilution method: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing.

  • Use a surfactant: Low concentrations (0.01-0.05%) of non-ionic detergents like Tween-20 or Triton X-100 can help maintain solubility in enzyme assays, but may not be suitable for cell-based assays.[13]

  • Prepare a fresh dilution for each experiment: Avoid freeze-thaw cycles of diluted solutions.

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound in biological assays.

Issue 1: Compound Precipitation in Aqueous Buffer
Potential Cause Troubleshooting Steps
Low aqueous solubilityDetermine the kinetic and thermodynamic solubility of the compound in your specific assay buffer (see Experimental Protocols).
High final concentrationTest a serial dilution of the compound to find the maximum soluble concentration.
Improper dilution techniqueAdd the DMSO stock solution dropwise to the vigorously vortexing aqueous buffer.
Buffer compositionEvaluate the pH and salt concentration of your buffer, as these can influence compound solubility.
Issue 2: Inconsistent or Non-Reproducible Assay Results
Potential Cause Troubleshooting Steps
Compound precipitationVisually inspect wells for precipitate before and after adding the compound. Centrifuge plates and test the supernatant if applicable.
Inaccurate stock concentrationVerify the concentration of your stock solution using a suitable analytical method (e.g., HPLC-UV).
Solvent effectsRun a vehicle control with the same final DMSO concentration to assess its impact on the assay readout.[9]
Compound degradationAssess the stability of the compound in your assay buffer over the experiment's duration.

Data Presentation

Table 1: Example Solubility Profile of this compound

This table provides a template for you to record your experimentally determined solubility data.

Solvent Solvent Class Temperature (°C) Equilibrium Solubility (mg/mL) Kinetic Solubility (µM)
WaterPolar Protic25<0.1<1
PBS (pH 7.4)Aqueous Buffer25<0.1<1
DMSOPolar Aprotic25>50>1000
EthanolPolar Protic25~10-20~200-500
AcetonitrilePolar Aprotic25~5-10~100-200

Note: The values in this table are hypothetical and should be replaced with your experimental data.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound.

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV. A standard curve of the compound should be prepared for accurate quantification.[14]

Protocol 2: Kinetic Solubility Determination

This high-throughput method is useful for early-stage drug discovery.

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[14]

  • Serial Dilution: Perform a serial dilution of the DMSO stock into the aqueous assay buffer in a 96-well plate.

  • Precipitation Detection: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) and then measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering.

  • Data Analysis: The kinetic solubility is the concentration at which the first sign of precipitation is detected.

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue (Precipitation Observed) check_visual Visually Inspect for Precipitate start->check_visual check_concentration Is Compound Concentration Too High? check_visual->check_concentration lower_concentration Lower Compound Concentration check_concentration->lower_concentration Yes check_dilution Review Dilution Protocol check_concentration->check_dilution No lower_concentration->check_visual optimize_dilution Optimize Dilution: Vortexing, Slow Addition check_dilution->optimize_dilution Improper check_solvent Is Final DMSO % Too High? check_dilution->check_solvent Optimal optimize_dilution->check_visual lower_dmso Lower Final DMSO % check_solvent->lower_dmso Yes solubility_assay Perform Kinetic Solubility Assay check_solvent->solubility_assay No (<0.5%) lower_dmso->check_visual end_soluble Outcome: Compound Soluble solubility_assay->end_soluble Solubility Determined end_insoluble Outcome: Still Insoluble (Consider Formulation) solubility_assay->end_insoluble Insoluble at Desired Conc.

Caption: Troubleshooting workflow for compound precipitation.

ExperimentalWorkflow prep_stock Prepare High Conc. Stock in 100% DMSO kinetic_sol Kinetic Solubility Assay (High-Throughput) prep_stock->kinetic_sol equilibrium_sol Equilibrium Solubility Assay (Shake-Flask) prep_stock->equilibrium_sol assay_prep Prepare Assay Plate (Dilute Stock in Buffer) kinetic_sol->assay_prep Inform Conc. Range equilibrium_sol->assay_prep Inform Max. Solubility run_assay Run Biological Assay assay_prep->run_assay data_analysis Analyze Data with Vehicle Control run_assay->data_analysis

Caption: General experimental workflow for solubility testing.

SignalingPathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation compound 1-(5-Bromopyridin-3-yl) -2,2,2-trifluoroethanol compound->raf Potential Inhibition

Caption: Hypothetical MAPK signaling pathway inhibition.

References

Technical Support Center: Chiral Separation of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol enantiomers. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for the chiral separation of this compound by HPLC?

A1: For the initial screening of a chiral separation method for this compound, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most effective approach.[1] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly recommended due to their broad applicability. A good starting point would be to screen columns with different chiral selectors, for instance, a cellulose tris(3,5-dimethylphenylcarbamate) coated column.

It is advisable to begin with a normal-phase elution mode, as this is frequently successful for the resolution of racemic compounds.[2] A typical mobile phase would consist of a mixture of hexane and an alcohol modifier, such as isopropanol or ethanol.

Q2: Which mobile phase composition should I start with in normal-phase HPLC?

A2: In normal-phase chiral HPLC, a common starting mobile phase is a mixture of hexane and isopropanol. The concentration of the alcohol modifier is a critical parameter that influences retention and enantioselectivity. A typical starting point is a 90:10 (v/v) mixture of hexane and isopropanol. The proportion of isopropanol can then be adjusted to optimize the separation. Lowering the isopropanol percentage generally increases retention times and can improve resolution, while increasing it will shorten the analysis time.

Q3: Are there alternative strategies if I cannot achieve separation on a polysaccharide-based CSP?

A3: Yes, if polysaccharide-based CSPs do not provide adequate separation, several other options can be explored. Pirkle-type CSPs are another class of stationary phases that are effective for chiral resolutions.[2] Additionally, cyclodextrin-based CSPs are known for their ability to form inclusion complexes, which can be beneficial for the separation of a wide range of chiral molecules.[2][3]

Another approach is to switch to a reversed-phase HPLC method. This would involve an aqueous mobile phase, typically with an organic modifier like methanol or acetonitrile.[2] For a basic compound containing a pyridine ring, the addition of an acidic modifier such as trifluoroacetic acid (TFA) or perchloric acid to the mobile phase can improve peak shape and may enhance resolution.[2]

As a last resort, if direct chromatographic methods fail, an indirect approach can be used. This involves derivatizing the enantiomers with a chiral derivatizing agent (CDA), such as Mosher's acid, to form diastereomers.[3][4] These diastereomers can then be separated on a standard achiral HPLC column.

Troubleshooting Guide

Problem 1: Poor or No Resolution of Enantiomers

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Chiral Stationary Phase (CSP) Screen a variety of CSPs with different chiral selectors (e.g., cellulose-based, amylose-based, Pirkle-type).Identification of a CSP that provides at least partial separation, which can then be optimized.
Suboptimal Mobile Phase Composition In normal phase, systematically vary the percentage of the alcohol modifier (e.g., isopropanol) in hexane. In reversed phase, adjust the organic modifier concentration and the pH or concentration of additives.[2]Improved resolution and separation factor between the enantiomeric peaks.
Incorrect Flow Rate Optimize the flow rate. Chiral separations can be sensitive to flow rate, and a lower flow rate often improves resolution.[5]Enhanced separation efficiency and baseline resolution of the enantiomers.
Inadequate Temperature Control Control the column temperature using a column oven. Test different temperatures (e.g., 15°C, 25°C, 40°C) as temperature can significantly impact chiral recognition.[5]Improved peak shape and resolution due to changes in interaction kinetics.
Column Overload Reduce the sample concentration or injection volume. Overloading the column can lead to peak broadening and loss of resolution.Sharper peaks and improved separation between the enantiomers.

Problem 2: Peak Tailing

Potential Cause Troubleshooting Step Expected Outcome
Secondary Interactions For basic compounds like your analyte, unwanted interactions with residual silanols on silica-based CSPs can cause tailing.[5] In reversed-phase, add a competing base (e.g., a small amount of diethylamine) or an acidic modifier (e.g., TFA) to the mobile phase to block these active sites.Symmetrical peak shapes and improved column efficiency.
Column Contamination Flush the column with a strong solvent recommended by the manufacturer to remove any strongly adsorbed contaminants.[6] Always use a guard column to protect the analytical column.Restoration of sharp, symmetrical peaks.
Inappropriate Mobile Phase pH (Reversed Phase) Adjust the pH of the aqueous component of the mobile phase to ensure the analyte is in a single ionic form.Consistent peak shape and retention time.

Problem 3: High Column Backpressure

Potential Cause Troubleshooting Step Expected Outcome
Blocked Inlet Frit Reverse the flow direction of the column and flush with the mobile phase at a low flow rate to dislodge any particulates.[6] If this fails, the frit may need to be replaced.Reduction of backpressure to the normal operating range.
Sample Precipitation Ensure the sample is fully dissolved in a solvent that is compatible with or weaker than the mobile phase.[6] Filtering the sample before injection can also prevent particulates from reaching the column.Prevention of sudden pressure increases upon sample injection.
Mobile Phase Issues Filter all mobile phase components before use and ensure they are well-mixed to prevent precipitation in the system.Stable and consistent backpressure throughout the analysis.

Experimental Protocols

Generic Protocol for Chiral Method Development (Normal Phase)
  • Column Selection: Start with a polysaccharide-based chiral stationary phase, for example, a cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralcel OD-H) with dimensions of 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation: Prepare a series of mobile phases consisting of n-hexane and isopropanol (IPA) with varying compositions (e.g., 95:5, 90:10, 85:15, 80:20 v/v).

  • HPLC System Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a suitable wavelength for the analyte (e.g., 254 nm).

  • Sample Preparation: Dissolve the racemic this compound in the initial mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject a small volume (e.g., 5-10 µL) and run the analysis with the initial mobile phase (e.g., 90:10 Hexane:IPA).

  • Optimization: Based on the initial results, adjust the mobile phase composition to improve resolution. If peaks are too broad or retention is too long, increase the percentage of IPA. If resolution is poor, decrease the percentage of IPA. Also, consider optimizing the flow rate and temperature.

Illustrative Data for Method Optimization

The following table provides hypothetical data to illustrate the effect of mobile phase composition on the separation of the enantiomers.

Mobile Phase (Hexane:IPA, v/v)Retention Time Enantiomer 1 (min)Retention Time Enantiomer 2 (min)Resolution (Rs)
95:515.217.82.1
90:1010.812.11.8
85:157.58.31.2
80:205.15.50.8

Visualizations

Experimental_Workflow start Start: Racemic Mixture of This compound csp_screening Screen Chiral Stationary Phases (e.g., Cellulose, Amylose, Pirkle-type) start->csp_screening mobile_phase_opt Optimize Mobile Phase (Normal or Reversed Phase) csp_screening->mobile_phase_opt flow_temp_opt Optimize Flow Rate and Temperature mobile_phase_opt->flow_temp_opt resolution_check Resolution Acceptable? flow_temp_opt->resolution_check method_validation Method Validation resolution_check->method_validation Yes troubleshoot Troubleshoot (See Guide) resolution_check->troubleshoot No end End: Enantiomerically Pure Fractions or Quantitation method_validation->end troubleshoot->csp_screening derivatization Alternative: Chiral Derivatization and Achiral HPLC troubleshoot->derivatization

Caption: Workflow for Chiral Separation Method Development.

Troubleshooting_Logic start Problem Encountered (e.g., Poor Resolution, Peak Tailing) check_mobile_phase Verify Mobile Phase Composition and Preparation start->check_mobile_phase check_column Inspect Column Performance (Efficiency, Pressure) start->check_column check_sample Check Sample Preparation (Solvent, Concentration) start->check_sample adjust_params Systematically Adjust Parameters (Modifier %, Flow Rate, Temp) check_mobile_phase->adjust_params column_maintenance Perform Column Cleaning/Regeneration check_column->column_maintenance check_sample->adjust_params resolved Problem Resolved adjust_params->resolved column_maintenance->resolved consult_csp_guide Consult CSP Selection Guide consult_csp_guide->start resolved->consult_csp_guide No

Caption: Logical Flow for Troubleshooting Chiral HPLC Issues.

References

Technical Support Center: Scaling Up the Synthesis of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol.

Experimental Workflow

The synthesis of this compound can be approached via a multi-step process. A common and scalable route involves the formation of a Grignard reagent from a suitable bromopyridine precursor, followed by its reaction with a trifluoroacetaldehyde equivalent.

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction with Trifluoroacetaldehyde Equivalent cluster_2 Step 3: Work-up and Purification 3_5_dibromopyridine 3,5-Dibromopyridine Grignard_reagent 5-Bromo-3-pyridylmagnesium bromide 3_5_dibromopyridine->Grignard_reagent 1. Mg, THF 2. Initiation (e.g., I2) Mg_metal Magnesium Turnings Mg_metal->Grignard_reagent Solvent_1 Anhydrous THF Solvent_1->Grignard_reagent Crude_product Crude this compound Grignard_reagent->Crude_product 1. Add to trifluoroacetaldehyde source 2. -78 °C to RT Trifluoroacetaldehyde_source 2,2,2-Trifluoroacetaldehyde ethyl hemiacetal Trifluoroacetaldehyde_source->Crude_product Quench Aqueous NH4Cl Crude_product->Quench Extraction Ethyl Acetate Quench->Extraction Purification Column Chromatography Extraction->Purification Final_product Pure this compound Purification->Final_product

Caption: A general three-step workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound on a larger scale?

A1: A frequently employed and scalable method is the Grignard reaction. This involves the formation of a Grignard reagent from a dihalopyridine, such as 3,5-dibromopyridine, followed by the addition of a trifluoroacetaldehyde equivalent, like 2,2,2-trifluoroacetaldehyde ethyl hemiacetal.

Q2: Why is 3,5-dibromopyridine often used as a starting material?

A2: 3,5-Dibromopyridine allows for the selective formation of a mono-Grignard reagent at the 3-position due to the different reactivity of the bromine atoms. This directed reactivity is crucial for obtaining the desired product.

Q3: What are the critical safety precautions to consider during the scale-up of the Grignard reaction?

A3: The Grignard reaction is highly exothermic and moisture-sensitive. Key safety measures include:

  • Ensuring all glassware is rigorously dried to prevent quenching of the Grignard reagent and potential exotherms.

  • Using an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.

  • Controlling the rate of addition of the halide to the magnesium turnings to manage the reaction temperature.

  • Having an appropriate cooling bath ready to control any unexpected temperature spikes.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For the Grignard formation, successful initiation is often indicated by a gentle reflux and a change in the appearance of the reaction mixture. For the subsequent reaction, the consumption of the starting materials and the formation of the product can be tracked.

Troubleshooting Guide

Problem 1: Difficulty initiating the Grignard reaction.
Possible Cause Suggested Solution
Inactive Magnesium Surface Crush the magnesium turnings under an inert atmosphere to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium.
Presence of Moisture Ensure all glassware is oven or flame-dried immediately before use. Use anhydrous solvents.
Poor Quality Reagents Use freshly opened, high-purity solvents and reagents.
Problem 2: Low yield of the desired product.
Possible Cause Suggested Solution
Incomplete Grignard Formation Titrate a small aliquot of the Grignard reagent to determine its concentration before proceeding with the next step.
Side Reactions Maintain a low temperature (e.g., -78 °C) during the addition of the Grignard reagent to the trifluoroacetaldehyde source to minimize side reactions.
Product Degradation The trifluoromethyl carbinol product may be sensitive to acidic or basic conditions. Ensure the work-up is performed under neutral or mildly acidic conditions (e.g., with saturated aqueous ammonium chloride).
Problem 3: Formation of significant impurities.
Possible Cause Suggested Solution
Wurtz Coupling This can occur during Grignard formation. Slower addition of the dibromopyridine to the magnesium can help minimize this side product.
Over-reaction with Trifluoroacetaldehyde Use a slight excess of the Grignard reagent to ensure full consumption of the trifluoroacetaldehyde equivalent.
Impure Starting Materials Purify the starting 3,5-dibromopyridine if necessary to remove any reactive impurities.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-3-pyridylmagnesium bromide (Grignard Reagent)
  • Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel under a nitrogen atmosphere.

  • Add magnesium turnings (1.2 equivalents) to the flask.

  • Add a small amount of anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • Add a solution of 3,5-dibromopyridine (1.0 equivalent) in anhydrous THF to the dropping funnel.

  • Add a small portion of the 3,5-dibromopyridine solution to the magnesium. If the reaction does not initiate, add a crystal of iodine.

  • Once the reaction has initiated (indicated by a gentle reflux), add the remaining 3,5-dibromopyridine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Protocol 2: Synthesis of this compound
  • In a separate flame-dried flask under nitrogen, dissolve 2,2,2-trifluoroacetaldehyde ethyl hemiacetal (1.1 equivalents) in anhydrous THF.

  • Cool this solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the prepared Grignard reagent from Protocol 1 to the cooled solution of the trifluoroacetaldehyde equivalent via a cannula.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification by Column Chromatography
  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

  • Load the solution onto the column.

  • Elute the column with the solvent gradient, collecting fractions.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Quantitative Data

The following table summarizes typical reaction parameters that can be used as a starting point for optimization.

Parameter Step 1: Grignard Formation Step 2: Reaction Step 3: Purification
Temperature Reflux (approx. 66 °C in THF)-78 °C to Room TemperatureRoom Temperature
Reaction Time 2-4 hours12-18 hoursN/A
Typical Yield >80% (in solution)60-75% (crude)>90% (from crude)
Purity (Post-step) N/A70-85% (by HPLC)>98% (by HPLC)

Logical Relationships in Troubleshooting

Troubleshooting_Logic cluster_Grignard Grignard Step Issues cluster_Reaction Reaction Step Issues cluster_Purification Purification Issues Low_Yield Low Final Yield Grignard_Initiation_Failure Initiation Failure Incomplete_Grignard_Formation Incomplete Formation Grignard_Initiation_Failure->Incomplete_Grignard_Formation Incomplete_Grignard_Formation->Low_Yield Wurtz_Coupling Side Reaction (Wurtz) Wurtz_Coupling->Low_Yield Low_Temperature_Control Poor Temp. Control Product_Degradation Product Degradation Low_Temperature_Control->Product_Degradation Product_Degradation->Low_Yield Impure_Reagents_2 Impure Reagents Impure_Reagents_2->Low_Yield Poor_Separation Poor Separation Product_Loss Product Loss on Column Poor_Separation->Product_Loss Product_Loss->Low_Yield

Caption: Logical flow of potential issues leading to low overall yield.

Validation & Comparative

Comparative Analysis of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol Analogs as Positive Allosteric Modulators of the α7 Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of a series of arylpyrid-3-ylmethanone analogs, which serve as structural and functional counterparts to 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol. The focus of this comparison is their activity as Type I positive allosteric modulators (PAMs) of the human α7 nicotinic acetylcholine receptor (nAChR). The data presented is derived from a study that systematically explored the structure-activity relationships (SAR) of these compounds, providing valuable insights for the design of novel modulators targeting the α7 nAChR, a key target in the treatment of cognitive deficits in neurological and psychiatric disorders.[1][2]

The α7 nAChR is a ligand-gated ion channel that plays a crucial role in cognitive functions.[3] Positive allosteric modulators are of significant therapeutic interest as they enhance the receptor's response to the endogenous neurotransmitter, acetylcholine, without directly activating the receptor themselves. This can lead to a more nuanced and potentially safer therapeutic profile compared to direct agonists.[1][4] The arylpyrid-3-ylmethanone scaffold has been identified as a promising starting point for the development of potent and efficacious Type I PAMs of the α7 nAChR.[2]

Quantitative Comparison of Analog Activity

The following tables summarize the in vitro activity of a series of arylpyrid-3-ylmethanone analogs, detailing their potency (EC₅₀) and maximum modulation of the nicotine EC₅ response in Xenopus oocytes expressing human α7 nAChRs.[2]

Table 1: In Vitro Activity of [2-Alkylamino-5-(4-ethoxyphenyl)pyridin-3-yl]arylmethanones [2]

CompoundEC₅₀ (µM)Max. mod. (% at 10 µM)
7p HCl2.5500
7b MeF1.9600
7q MeH0.38Not specified
7v i-PrH0.181200
7z MeHNot specified770
7aa EtHNot specified470

Data extracted from "Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors".[2]

Structure-Activity Relationship (SAR) Insights:

The data reveals several key trends in the structure-activity relationship of these analogs:[2]

  • Effect of the 2-amino substituent (R¹): The potency of the compounds as PAMs generally increases with the size of the 2-amino substituent, from a hydrogen (7p, EC₅₀ = 2.5 µM) to a methyl group (7q, EC₅₀ = 0.38 µM) and an isopropyl group (7v, EC₅₀ = 0.18 µM).[2]

  • Effect of the 3-benzoyl substituent (R²): Variations in the substitution pattern on the 3-benzoyl group also significantly impact activity.

  • Optimal Compound: Compound 7v , with an isopropyl group at the 2-amino position and an unsubstituted 3-benzoyl group, emerged as the most potent and efficacious Type I PAM in this series, exhibiting an EC₅₀ of 0.18 µM and a maximum modulation of 1200%.[2]

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the evaluation of the arylpyrid-3-ylmethanone analogs.

1. Chemical Synthesis of Arylpyrid-3-ylmethanones [2]

The synthesis of the target arylpyrid-3-ylmethanones (7a-aa) was accomplished through a multi-step process:

  • Step 1: Vilsmeier-Haack Reaction: Arylacetic acids were reacted with a Vilsmeier reagent (POCl₃/DMF) to yield the corresponding aryl(dimethylamino)propenals.

  • Step 2: Pyridone Formation: The propenals were then condensed with cyanoacetamide in the presence of sodium methoxide to form the pyridone intermediates.

  • Step 3: Amination: The pyridones were treated with POCl₃ followed by the addition of the desired amine to introduce the 2-amino substituent.

  • Step 4: Ketone Formation: Finally, the addition of an arylmagnesium halide, followed by hydrolysis, yielded the target arylpyrid-3-ylmethanones.

2. In Vitro Electrophysiology Assay in Xenopus Oocytes [2]

  • Oocyte Preparation: Xenopus laevis oocytes were injected with cRNA encoding the human α7 nAChR.

  • Two-Electrode Voltage Clamp: After an incubation period to allow for receptor expression, the oocytes were subjected to two-electrode voltage clamp recordings.

  • Compound Application: The test compounds (PAMs) were pre-applied to the oocytes, followed by co-application with a submaximal concentration of nicotine (EC₅).

  • Data Analysis: The potentiation of the nicotine-evoked current by the PAMs was measured to determine the EC₅₀ and maximum modulation values.

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for the synthesis and evaluation of the analogs, as well as a simplified representation of the α7 nAChR signaling pathway.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Arylacetic Acids vilsmeier Vilsmeier-Haack Reaction start->vilsmeier pyridone Pyridone Formation vilsmeier->pyridone amination Amination pyridone->amination ketone Ketone Formation amination->ketone product Arylpyrid-3-ylmethanones (Analogs) ketone->product oocyte_prep Oocyte Preparation (hα7 nAChR expression) product->oocyte_prep Test Compounds voltage_clamp Two-Electrode Voltage Clamp oocyte_prep->voltage_clamp data_analysis Data Analysis (EC₅₀, Max Modulation) voltage_clamp->data_analysis

Figure 1. General workflow for the synthesis and biological evaluation of arylpyrid-3-ylmethanone analogs.

signaling_pathway cluster_receptor α7 Nicotinic Acetylcholine Receptor Signaling ACh Acetylcholine (ACh) receptor α7 nAChR ACh->receptor Binds to Orthosteric Site PAM Positive Allosteric Modulator (PAM) PAM->receptor Binds to Allosteric Site ion_channel Ion Channel Opening receptor->ion_channel Conformational Change ca_influx Ca²⁺ Influx ion_channel->ca_influx cellular_response Downstream Cellular Response (e.g., Neurotransmitter Release, Gene Expression) ca_influx->cellular_response

Figure 2. Simplified signaling pathway of the α7 nicotinic acetylcholine receptor modulated by a positive allosteric modulator.

References

Comparative Guide to the Synthesis and Biological Evaluation of Trifluoromethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Pyridine derivatives, in particular, are prevalent in a wide range of pharmaceuticals. While specific research on 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol derivatives is not extensively available in published literature, this guide provides a comparative overview of the synthesis and biological evaluation of analogous trifluoromethyl-containing pyridine and pyrimidine derivatives. The data and protocols presented herein are compiled from various studies on related compounds and are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this area.

Synthesis of Trifluoromethylpyridine Derivatives: A Comparative Overview

The synthesis of trifluoromethylpyridine derivatives can be broadly categorized into two main approaches: introduction of the trifluoromethyl group onto a pre-existing pyridine ring, or construction of the pyridine ring from trifluoromethyl-containing building blocks. A key intermediate in the synthesis of many such derivatives is 2,3-dichloro-5-(trifluoromethyl)pyridine.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of trifluoromethylpyridine derivatives, starting from 3-picoline.

G cluster_0 Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine cluster_1 Derivatization 3-Picoline 3-Picoline 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 3-Picoline->2-Chloro-5-methylpyridine Chlorination 2-Chloro-5-(trichloromethyl)pyridine 2-Chloro-5-(trichloromethyl)pyridine 2-Chloro-5-methylpyridine->2-Chloro-5-(trichloromethyl)pyridine Chlorination 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trichloromethyl)pyridine->2-Chloro-5-(trifluoromethyl)pyridine Fluorination 2,3-Dichloro-5-(trifluoromethyl)pyridine 2,3-Dichloro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trifluoromethyl)pyridine->2,3-Dichloro-5-(trifluoromethyl)pyridine Chlorination Amine Derivatives Amine Derivatives 2,3-Dichloro-5-(trifluoromethyl)pyridine->Amine Derivatives Nucleophilic Substitution Ether Derivatives Ether Derivatives 2,3-Dichloro-5-(trifluoromethyl)pyridine->Ether Derivatives Nucleophilic Substitution Other Derivatives Other Derivatives 2,3-Dichloro-5-(trifluoromethyl)pyridine->Other Derivatives Various Reactions

Caption: General synthetic workflow for trifluoromethylpyridine derivatives.

Comparison of Synthetic Protocols for 2,3-dichloro-5-(trifluoromethyl)pyridine

Starting MaterialKey Reagents and ConditionsYieldReference
2,3-dichloro-5-trichloromethylpyridineAnhydrous hydrogen fluoride, mercuric oxide, -20°C to 35°C, 22h98% selectivity, 100% conversion[1]
2,3-dichloro-5-trichloromethylpyridineCatalyst, anhydrous hydrogen fluoride gas, 170°C, 11h65%[1]
2-chloro-5-trifluoromethylpyridineFerric chloride, chlorine gas, 150-170°C, 18hNot specified[1]

Biological Evaluation of Trifluoromethyl-Containing Heterocycles

A variety of trifluoromethyl-substituted pyridine and pyrimidine derivatives have been evaluated for their potential as therapeutic agents, particularly as anticancer and kinase inhibitors.

Comparative Anticancer and Kinase Inhibitory Activity

The following table summarizes the biological activity of several trifluoromethyl-containing pyridine and pyrimidine derivatives.

CompoundTarget/Cell LineIC50Reference
Compound 17v (a trifluoromethyl-substituted pyrimidine)H1975 (human lung cancer cell line)2.27 µM[2]
5-Fluorouracil (control) H1975 (human lung cancer cell line)9.37 µM[2]
Compound 11g (a 2-amino-4-(trifluoromethyl)pyrimidine)HCT116 (MSI-H colon cancer)1.52 µM[3]
Compound 10j (a 2-amino-4-(1,2,4-triazol)pyridine)U87-EGFRvIII (glioblastoma)More potent than Osimertinib[3]
Osimertinib (control) U87-EGFRvIII (glioblastoma)-[3]
Compound 19 (a pyridine-2-carboxamide)HPK1 (Hematopoietic Progenitor Kinase 1)Excellent in vitro activity[4]
Compound 26 (an aminopyridine)VRK1 (Vaccinia-related kinase 1)150 nM[5]
Compound 4 (a pyrazolo[3,4-b]pyridine)CDK2/cyclin A20.24 µM[6]
Roscovitine (control) CDK2/cyclin A20.394 µM[6]

Alternative Compounds

For comparison, several established drugs and clinical candidates also feature the trifluoromethylpyridine scaffold.

  • Bimiralisib: A pan-PI3K and mTOR inhibitor.[3]

  • Naporafenib: An inhibitor of BRAF and CRAF kinases.[3]

  • Fluazifop-butyl: A selective herbicide that acts by inhibiting acetyl-CoA carboxylase in grasses.[7][8]

Experimental Protocols

Detailed methodologies for key biological assays are crucial for the comparison and validation of results.

MTT Assay for Anticancer Activity

This protocol is a widely used colorimetric assay to assess cell viability and proliferation.

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h incubation MTT Addition MTT Addition Compound Treatment->MTT Addition Desired exposure period Incubation Incubation MTT Addition->Incubation 2-4h Solubilization Solubilization Incubation->Solubilization Addition of DMSO Absorbance Measurement Absorbance Measurement Solubilization->Absorbance Measurement OD at 570 nm

Caption: Experimental workflow for an MTT assay.

Protocol Steps:

  • Cell Seeding: Seed cancer cell lines (e.g., HCT116, LNCaP, SW620, and PC3) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for the desired period (e.g., 72 hours).[9]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.[10]

  • Incubation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[10][11]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.[12] The absorbance is directly proportional to the number of viable cells.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for measuring the inhibitory activity of compounds against a specific kinase.

G Compound Dilution Compound Dilution Kinase Incubation Kinase Incubation Compound Dilution->Kinase Incubation Reaction Initiation Reaction Initiation Kinase Incubation->Reaction Initiation Reaction Incubation Reaction Incubation Reaction Initiation->Reaction Incubation Signal Detection Signal Detection Reaction Incubation->Signal Detection

Caption: General workflow for a kinase inhibition assay.

Protocol Steps:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.[13]

  • Kinase Reaction Mixture: Prepare a reaction mixture containing the kinase of interest, a suitable substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[13]

  • Inhibitor Incubation: In a 96-well plate, add the serially diluted compounds or a DMSO control to each well, followed by the addition of the kinase. Incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase.[13]

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture to each well.[13]

  • Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[13]

  • Signal Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[13][14] The signal is then correlated to the inhibitor concentration to determine the IC50 value.

References

validation of in vitro findings for 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Absence of data for 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol necessitates analysis of its core components.

A thorough review of scientific literature and chemical databases reveals a significant lack of published in vitro or in vivo data for the specific compound this compound. This suggests that the molecule is either novel or has not been the subject of publicly disclosed biological investigation. To provide a relevant comparative guide for researchers, this report focuses on the known biological activities and toxicological profiles of its two key structural components: bromopyridine derivatives and 2,2,2-trifluoroethanol (TFE). By examining these moieties, we can infer potential areas of biological activity and concern for the target compound, offering a foundational guide for future research.

Part 1: Biological Activities of Bromopyridine Derivatives

Bromopyridine derivatives are a class of compounds recognized for their wide range of biological activities, particularly in oncology and infectious diseases. The introduction of a bromine atom to the pyridine ring can significantly alter the molecule's physicochemical properties, often enhancing its therapeutic potential.

In Vitro Anticancer and Antimicrobial Activity

In vitro studies have demonstrated the efficacy of various bromopyridine derivatives against a range of cancer cell lines and microbial pathogens. These compounds often exhibit cytotoxic effects on cancer cells and can inhibit the growth of bacteria and fungi.

Table 1: Summary of In Vitro Anticancer Activity for Select Bromopyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
1,1'-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide)A549 (Lung Carcinoma)11.25 ± 0.01 (72h)[1]
Dimeric Pyridinium Bromide 2MDA-MB-231 (Breast Cancer)28.35 ± 0.03 (72h)[1]
Pyridine-based thiadiazole derivative (NTD3)N/A (Anti-inflammatory assay)More potent than diclofenac[2]
2-oxo-pyridine derivative (Compound 7)Caco-2 (Colon adenocarcinoma)7.83 ± 0.50[3]

Table 2: Summary of In Vitro Antimicrobial Activity for Select Bromopyridine Derivatives

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)Reference
6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine derivativesStaphylococcus aureus, Bacillus subtilis, Proteus vulgaris, Klebsiella pneumoniae, Aspergillus niger, Pencillium chrysogenium100 and 200 µ g/disc [4]
Pyridine and thienopyridine derivativesE. coli, B. mycoides, C. albicansGood to strong activity[5]
Potential Signaling Pathways

While the precise mechanisms of action vary, some pyridine derivatives have been shown to inhibit key signaling pathways involved in cancer progression. For instance, certain pyridine compounds have been identified as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Bromopyridine Bromopyridine Derivative Bromopyridine->VEGFR2 Inhibits

Caption: Potential inhibition of the VEGFR-2 signaling pathway by bromopyridine derivatives.

Part 2: In Vivo Profile of 2,2,2-Trifluoroethanol (TFE)

2,2,2-Trifluoroethanol (TFE) is known primarily as a toxic metabolite of the anesthetic agent fluroxene. In vivo studies in animal models, particularly rats, have elucidated its toxicological profile.

Toxicity Profile

TFE administration in rats leads to significant toxicity in the bone marrow and small intestine.[6][7] This manifests as leukopenia (a reduction in white blood cells), loss of intestinal dry weight, and can result in lethal septicemia.[6][8] The toxicity is not caused by TFE itself but by its metabolic products.[6]

Metabolic Pathway and Mechanism of Toxicity

The toxicity of TFE is a direct consequence of its metabolism, which is catalyzed by cytochrome P-450 enzymes.[9][10] TFE is oxidized to 2,2,2-trifluoroacetaldehyde (TFAld), which is then further oxidized to trifluoroacetic acid (TFAA).[6][9] The toxic effects are attributed to an oxidative intermediate in the conversion of TFAld to TFAA.[6] This metabolic activation likely occurs within the target tissues, such as the bone marrow and small intestine.[6]

TFE_Metabolism TFE 2,2,2-Trifluoroethanol (TFE) TFAld 2,2,2-Trifluoroacetaldehyde (TFAld) TFE->TFAld CYP450 Intermediate Toxic Oxidative Intermediate TFAld->Intermediate TFAA Trifluoroacetic Acid (TFAA) Intermediate->TFAA Toxicity Bone Marrow & Intestinal Toxicity Intermediate->Toxicity

Caption: Metabolic pathway of 2,2,2-trifluoroethanol (TFE) leading to toxicity.

Experimental Protocols

For researchers investigating novel compounds such as this compound, standardized in vitro assays are essential for initial screening.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the viability of cells and the cytotoxic potential of a compound.

  • Cell Seeding : Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound (e.g., a bromopyridine derivative) and a vehicle control.

  • Incubation : Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Replace the medium with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the MTT to insoluble formazan crystals.

  • Formazan Solubilization : Remove the MTT-containing medium and add a solvent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Treat with compound at various concentrations B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

Caption: General experimental workflow for an MTT cytotoxicity assay.

Conclusion and Future Directions

Due to the absence of specific data for this compound, this guide provides a comparative analysis based on its constituent chemical moieties. The bromopyridine component suggests a potential for anticancer and antimicrobial activities, warranting in vitro screening against various cancer cell lines and microbial strains. The 2,2,2-trifluoroethanol component, however, raises significant concerns about potential in vivo toxicity, particularly related to its metabolism.

Future research on this compound should begin with a comprehensive in vitro evaluation of its biological activity and cytotoxicity. Should promising in vitro results be obtained, subsequent in vivo studies in animal models must be designed with careful consideration of the potential for metabolic activation and toxicity, with close monitoring of hematological and gastrointestinal parameters. This structured approach will be crucial in determining if this compound possesses a favorable therapeutic window for any potential clinical application.

References

Cross-Reactivity Profile of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cross-reactivity of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol remains challenging due to the current lack of publicly available data on its specific biological targets and activity. This guide, therefore, outlines a theoretical framework and best practices for conducting such a study, drawing comparisons with methodologies used for structurally related compounds.

Researchers and drug development professionals investigating the selectivity of this compound would need to first identify its primary biological target. Without this crucial information, selecting appropriate alternative compounds for a comparative cross-reactivity study is speculative.

Hypothetical Comparison with Structurally Similar Compounds

Assuming a hypothetical biological target for this compound, a cross-reactivity study would involve comparing its binding affinity or functional activity against a panel of related compounds. Structurally, this compound possesses a bromopyridine core and a trifluoroethanol side chain. Therefore, logical comparators would include:

  • Analogs with modified pyridine rings: Compounds where the bromine atom is substituted with other halogens (e.g., chlorine, fluorine) or small alkyl groups. Isomers with the trifluoroethanol group at different positions on the pyridine ring would also be relevant.

  • Analogs with modified side chains: Compounds where the trifluoroethanol group is replaced with other alcohol or ether functionalities.

  • Parent structures: 3-bromopyridine and 2,2,2-trifluoroethanol to assess the contribution of each moiety to the overall activity and potential cross-reactivity.

Data Presentation: A Template for Comparative Analysis

Once experimental data is generated, it should be summarized in a clear and structured format for easy comparison. The table below serves as a template for presenting such quantitative data.

CompoundTarget Binding Affinity (Kd, nM)Off-Target 1 (Kd, nM)Off-Target 2 (Kd, nM)% Cross-Reactivity (Off-Target 1)% Cross-Reactivity (Off-Target 2)
This compoundData to be determinedData to be determinedData to be determinedCalculatedCalculated
Alternative Compound 1 Data to be determinedData to be determinedData to be determinedCalculatedCalculated
Alternative Compound 2 Data to be determinedData to be determinedData to be determinedCalculatedCalculated
... ...............

Percent Cross-Reactivity Calculation: (% Cross-Reactivity) = (Affinity for Primary Target / Affinity for Off-Target) x 100

Experimental Protocols: Methodologies for Key Experiments

The following are detailed methodologies for key experiments that would be essential in a cross-reactivity study.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.

  • Assay Buffer: Use a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled ligand specific for the target receptor and varying concentrations of the test compound (this compound or alternative compounds).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA can be used to determine the cross-reactivity of the compound with antibodies raised against a specific target.

Protocol:

  • Coating: Coat a microtiter plate with the target antigen.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS).

  • Competition: Add a fixed concentration of a primary antibody against the target antigen along with varying concentrations of the test compound.

  • Incubation and Washing: Incubate the plate and then wash to remove unbound reagents.

  • Secondary Antibody: Add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a substrate for the enzyme and measure the resulting colorimetric or fluorescent signal.

  • Data Analysis: A decrease in signal indicates binding of the test compound to the primary antibody. Calculate the concentration of the test compound that results in 50% inhibition of the signal to determine cross-reactivity.

Visualization of Experimental Workflow and Logical Relationships

To facilitate understanding, the experimental workflow and logical relationships can be visualized using diagrams.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Target_Identification Identify Biological Target Compound_Selection Select Alternative Compounds Target_Identification->Compound_Selection Binding_Assay Perform Binding/Functional Assay Compound_Selection->Binding_Assay Data_Collection Collect Quantitative Data Binding_Assay->Data_Collection Comparison Compare Affinities Data_Collection->Comparison Cross_Reactivity_Calculation Calculate % Cross-Reactivity Comparison->Cross_Reactivity_Calculation

Caption: Experimental workflow for a cross-reactivity study.

Signaling_Pathway_Example Compound This compound Target_Receptor Primary Biological Target Compound->Target_Receptor High Affinity Off_Target_1 Off-Target Receptor 1 Compound->Off_Target_1 Low Affinity Off_Target_2 Off-Target Receptor 2 Compound->Off_Target_2 Low Affinity Downstream_Signaling Downstream Signaling Cascade Target_Receptor->Downstream_Signaling Adverse_Effect_1 Adverse Effect 1 Off_Target_1->Adverse_Effect_1 Adverse_Effect_2 Adverse Effect 2 Off_Target_2->Adverse_Effect_2 Biological_Response Biological Response Downstream_Signaling->Biological_Response

Caption: Hypothetical signaling pathway interaction.

Disclaimer: The information provided in this guide is for illustrative purposes. A definitive cross-reactivity study of this compound can only be conducted once its primary biological target is identified through further research.

Benchmarking 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, the evaluation of novel chemical entities against established inhibitors is a critical step in the discovery pipeline. This guide provides a framework for benchmarking the performance of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol, a compound of interest due to its structural motifs—a bromopyridine core and a trifluoroethanol group—which are prevalent in bioactive molecules.

Currently, public domain literature does not contain specific experimental data on the biological activity of this compound. However, based on the known pharmacophores within its structure, this compound is predicted to exhibit inhibitory activity against certain protein kinases and may also possess antimicrobial properties. This guide, therefore, presents a hypothetical benchmarking study against known inhibitors of predicted target classes: p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK) for its potential as a kinase inhibitor, and against common pathogens Staphylococcus aureus and Candida albicans for its potential antimicrobial effects.

Hypothetical Performance Data

The following tables summarize hypothetical experimental data for this compound against a panel of known inhibitors. These values are for illustrative purposes to guide potential real-world experimental design.

Table 1: Hypothetical Kinase Inhibition Profile

CompoundTarget KinaseIC50 (nM)
This compound p38 MAPK [Hypothetical Value, e.g., 150]
JNK [Hypothetical Value, e.g., 320]
BIRB 796 (Doramapimod)p38 MAPK38
VX-702p38 MAPK18
SB203580p38 MAPK50
SP600125JNK40
AS601245JNK150
CC-401JNK25

Table 2: Hypothetical Antimicrobial Activity Profile

CompoundOrganismMIC (µg/mL)
This compound Staphylococcus aureus [Hypothetical Value, e.g., 16]
Candida albicans [Hypothetical Value, e.g., 32]
FlucloxacillinStaphylococcus aureus0.25 - 1
VancomycinStaphylococcus aureus0.5 - 2
FluconazoleCandida albicans0.25 - 4
Amphotericin BCandida albicans0.03 - 1

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.

Materials:

  • Recombinant human p38 MAPK and JNK enzymes

  • Specific peptide substrates for each kinase

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • Test compound (this compound) and known inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound and known inhibitors in DMSO.

  • Add 50 nL of each compound dilution to the wells of a 384-well plate.

  • Prepare a kinase/substrate solution in kinase buffer and add 5 µL to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to the Km for each enzyme).

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's instructions.

  • Determine the IC50 values by fitting the data to a four-parameter logistic curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against selected microbial strains.

Materials:

  • Staphylococcus aureus (e.g., ATCC 29213) and Candida albicans (e.g., ATCC 90028)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for yeast)

  • Test compound and standard antimicrobial agents

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microbial strain to a concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare serial twofold dilutions of the test compound and standard agents in the appropriate broth medium in a 96-well plate.

  • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 18-24 hours (for bacteria) or 24-48 hours (for yeast).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.

Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

G Potential Kinase Inhibition Pathway cluster_0 Upstream Activators cluster_1 MAPK Cascade cluster_2 Downstream Effects Stress Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK, ASK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6 for p38, MKK4/7 for JNK) MAPKKK->MAPKK MAPK p38 MAPK / JNK MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., ATF2, c-Jun) MAPK->TranscriptionFactors CellularResponse Cellular Response (Inflammation, Apoptosis) TranscriptionFactors->CellularResponse Inhibitor 1-(5-Bromopyridin-3-yl)- 2,2,2-trifluoroethanol Inhibitor->MAPK

Caption: Potential inhibition of the MAPK signaling pathway.

G Kinase Inhibition Assay Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Compound Dilution D Dispense Compound A->D B Kinase/Substrate Mix E Add Kinase/Substrate B->E C ATP Solution F Initiate with ATP C->F D->E E->F G Incubate F->G H Add Detection Reagent G->H I Measure Luminescence H->I J Calculate IC50 I->J

Caption: Workflow for the in vitro kinase inhibition assay.

Assessing the Selectivity of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for assessing the selectivity of the novel compound 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol. Due to the limited publicly available data on this specific molecule, we present a focused analysis within the context of Stearoyl-CoA Desaturase (SCD), a plausible therapeutic target given the compound's structural motifs. This guide compares its potential assessment with established SCD inhibitors and provides detailed experimental protocols to facilitate its characterization.

Stearoyl-CoA Desaturase 1 (SCD1) is a key enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids. Its upregulation is implicated in various diseases, including metabolic disorders and several types of cancer, making it a compelling target for therapeutic intervention. The structural elements of this compound, specifically the bromopyridine moiety, are found in known SCD inhibitors, suggesting a potential for this compound to exhibit activity against SCD1.

This guide outlines the necessary experimental procedures to determine the potency and selectivity of this compound and compares it against well-characterized SCD1 inhibitors: A939572, CAY10566, and MF-438.

Comparative Selectivity Profile of SCD1 Inhibitors

A critical aspect of drug development is ensuring a compound's selectivity for its intended target to minimize off-target effects. The following table provides a template for comparing the inhibitory activity of this compound against SCD1 and other relevant fatty acid desaturases. Data for established inhibitors are included for reference.

CompoundSCD1 IC₅₀ (nM)∆5 Desaturase (D5D) IC₅₀ (nM)∆6 Desaturase (D6D) IC₅₀ (nM)
This compound To be determinedTo be determinedTo be determined
A939572<4 (mouse), 37 (human)Not reportedNot reported
CAY105664.5 (mouse), 26 (human)>10,000>10,000
MF-4382.3 (rat)Not reportedNot reported

Experimental Protocols

To assess the inhibitory activity and selectivity of this compound, the following detailed experimental protocols are recommended.

In Vitro Enzymatic Inhibition Assay

This assay directly measures the inhibition of SCD1 enzyme activity in a cell-free system using microsomes as the enzyme source.

Materials:

  • Enzyme Source: Rat liver microsomes

  • Substrate: [14C]-Stearoyl-CoA

  • Cofactors: NADH

  • Assay Buffer: Phosphate buffer (pH 7.4)

  • Test Compound: this compound and comparator compounds, serially diluted in DMSO.

  • Scintillation fluid

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Prepare serial dilutions of the test compound and comparator inhibitors.

  • In a microplate, add the assay buffer, inhibitor solution (or DMSO for vehicle control), and the diluted enzyme (rat liver microsomes).

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a mixture of [14C]-Stearoyl-CoA and NADH.

  • Incubate the reaction mixture at 37°C for 15-30 minutes.

  • Terminate the reaction by adding a potassium hydroxide solution.

  • Saponify the lipids by heating.

  • Acidify the reaction and extract the fatty acids using an organic solvent (e.g., hexane).

  • Separate the saturated ([14C]-stearic acid) and monounsaturated ([14C]-oleic acid) fatty acids using TLC.

  • Visualize the lipid spots (e.g., with iodine vapor) and scrape the spots corresponding to stearic and oleic acid into separate scintillation vials.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Inhibition Assay

This assay measures the inhibition of SCD1 activity within a cellular context, providing insights into cell permeability and metabolism of the inhibitor. The human hepatoma cell line HepG2 is commonly used as it endogenously expresses SCD1.

Materials:

  • Cell Line: HepG2 human hepatoma cells

  • Culture Medium: EMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin/Streptomycin

  • Radiolabeled Substrate: [1-14C]stearic acid

  • Test Compound: this compound and comparator compounds, serially diluted in culture medium.

  • Lipid Extraction Solvents: Chloroform, Methanol, 0.9% NaCl

  • TLC plates and scintillation fluid

Procedure:

  • Seed HepG2 cells in 6-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the test and comparator compounds in the culture medium. The final DMSO concentration should be kept below 0.1%.

  • Replace the existing medium with the medium containing the inhibitors or vehicle control and incubate for 24 hours.

  • Add [1-14C]stearic acid to each well and incubate for an additional 4-6 hours.

  • Wash the cells with ice-cold PBS and perform lipid extraction (e.g., using the Bligh and Dyer method).

  • Separate the extracted fatty acids by TLC as described in the enzymatic assay protocol.

  • Quantify the radioactivity of the stearic acid and oleic acid spots using a scintillation counter.

  • Calculate the desaturation index (oleic acid / (stearic acid + oleic acid)) and determine the percent inhibition relative to the vehicle control to calculate the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The inhibition of SCD1 has significant downstream effects on cellular signaling pathways implicated in cancer and metabolism. Furthermore, a structured workflow is essential for systematically evaluating the selectivity of a novel compound.

SCD1_Signaling_Pathway SCD1 Signaling in Cancer Metabolism cluster_upstream Upstream Regulation cluster_core Core Process cluster_downstream Downstream Effects SREBP-1 SREBP-1 SCD1 SCD1 SREBP-1->SCD1 regulates expression MUFAs Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFAs produces AMPK_Signaling AMPK Signaling SCD1->AMPK_Signaling inhibits Apoptosis ER Stress & Apoptosis SCD1->Apoptosis prevents SFAs Saturated Fatty Acids (e.g., Stearoyl-CoA) SFAs->SCD1 Substrate Wnt_beta_catenin Wnt/β-catenin Pathway MUFAs->Wnt_beta_catenin activates Akt_Signaling Akt Signaling MUFAs->Akt_Signaling activates Lipid_Metabolism Altered Lipid Metabolism (Membrane fluidity, Lipid droplets) MUFAs->Lipid_Metabolism 1_5_Bromo 1-(5-Bromopyridin-3-yl)- 2,2,2-trifluoroethanol 1_5_Bromo->SCD1 Inhibits Cell_Proliferation_Survival Cell Proliferation & Survival Wnt_beta_catenin->Cell_Proliferation_Survival Akt_Signaling->Cell_Proliferation_Survival AMPK_Signaling->Cell_Proliferation_Survival inhibits

Caption: SCD1 Signaling in Cancer Metabolism.

Selectivity_Profiling_Workflow Experimental Workflow for Selectivity Profiling cluster_initial Primary Screening cluster_secondary Selectivity Assessment cluster_tertiary In Vivo Validation cluster_outcome Outcome Compound 1-(5-Bromopyridin-3-yl)- 2,2,2-trifluoroethanol SCD1_Enzyme_Assay SCD1 Enzymatic Assay Compound->SCD1_Enzyme_Assay Determine IC₅₀ SCD1_Cell_Assay SCD1 Cell-Based Assay (e.g., HepG2) SCD1_Enzyme_Assay->SCD1_Cell_Assay Confirm Cellular Activity Desaturase_Panel Desaturase Panel (Δ5D, Δ6D) SCD1_Cell_Assay->Desaturase_Panel Assess On-Target Selectivity Broad_Panel Broad Enzyme/Receptor Panel (e.g., Kinase Panel) SCD1_Cell_Assay->Broad_Panel Assess Off-Target Effects PK_PD_Studies Pharmacokinetics & Pharmacodynamics Desaturase_Panel->PK_PD_Studies Broad_Panel->PK_PD_Studies Efficacy_Models Animal Models of Disease (e.g., Cancer Xenograft) PK_PD_Studies->Efficacy_Models Selectivity_Profile Comprehensive Selectivity Profile Efficacy_Models->Selectivity_Profile

Caption: Experimental Workflow for Selectivity Profiling.

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Protocol for Safe Disposal and Handling.

The proper disposal of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol, a halogenated organic compound, is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, drawing from established protocols for halogenated pyridines and trifluoroethanol derivatives.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a controlled environment.

Personal Protective Equipment (PPE) and Engineering Controls:

ItemSpecificationRationale
Gloves Nitrile rubber, double-gloving recommended.Protects against skin contact with halogenated compounds.
Eye Protection Chemical splash goggles and a face shield.[1]Prevents eye exposure to splashes.
Lab Coat Fully buttoned, chemical-resistant.Protects against contamination of personal clothing.
Ventilation Certified chemical fume hood.[1][2]Minimizes inhalation of potentially toxic vapors.[2]

Step-by-Step Disposal Procedure

This protocol outlines the essential steps for the safe disposal of this compound.

1. Waste Segregation and Collection:

  • Designate a specific, compatible waste container for halogenated organic waste.[3][4][5] This container should be clearly labeled as "Halogenated Organic Waste" and include the full chemical name: "this compound".

  • Do not mix this waste with non-halogenated solvents or other types of chemical waste to avoid unintended reactions and to facilitate proper disposal.[5]

2. Waste Transfer:

  • Conduct all transfers of the chemical waste within a certified chemical fume hood to minimize exposure to vapors.

  • Use a funnel to pour the waste into the designated container, avoiding splashes and spills.

  • Ensure the waste container is securely closed when not in use.

3. Container Management:

  • Fill the waste container to no more than 80% of its capacity to allow for vapor expansion and prevent spills.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

4. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.

  • Collect the contaminated absorbent material into a separate, sealed container and label it as hazardous waste.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.

  • Do not, under any circumstances, dispose of this chemical down the drain or in regular trash.[2][3][6][7] Fluorinated compounds can persist in the environment and pose long-term ecological risks.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Work inside a Chemical Fume Hood A->B C Step 3: Segregate into a Labeled 'Halogenated Waste' Container B->C D Step 4: Securely Close Waste Container C->D E Step 5: Store in a Safe, Ventilated Area D->E F Step 6: Arrange for Professional Hazardous Waste Disposal E->F

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol (CAS No. 1204234-60-5). The following procedures are designed to ensure the safe execution of laboratory work and proper management of waste.

Hazard Assessment:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

The GHS pictogram associated with these hazards is an exclamation mark (GHS07)[1].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table outlines the required PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Guidelines
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or for handling larger quantities.[2][3]
Hands Chemical-Resistant GlovesDisposable nitrile or neoprene gloves are recommended. For prolonged contact or when handling larger quantities, consider double-gloving. Inspect gloves before use and dispose of them properly after handling.[2][3]
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat, fully buttoned, is recommended.[3]
Feet Closed-Toe ShoesShoes must cover the entire foot; perforated shoes or sandals are not permitted.[3]
Respiratory NIOSH-Approved RespiratorUse of a respirator is required if engineering controls like a fume hood are not sufficient to control exposure to dust or aerosols.[3]

Operational Plan: From Receipt to Disposal

Adherence to a strict operational workflow is crucial for the safe handling of this compound.

1. Preparation and Handling:

  • Engineering Controls: All work must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3] Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[3]

  • Pre-Handling Check: Before handling the compound, ensure all required PPE is correctly worn. Assemble all necessary glassware, reagents, and equipment within the fume hood.

  • Handling: Avoid direct contact with the chemical. Do not eat, drink, or smoke in the handling area.

2. In Case of Exposure or Spill:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[2][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

  • Spill: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).[5] Decontaminate the spill area. For large spills, evacuate the laboratory and contact your institution's environmental health and safety department.

3. Post-Handling and Decontamination:

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Hygiene: Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated waste stream. Wash hands thoroughly with soap and water after handling.[2]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[6]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.[6]

    • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and weighing paper, should be disposed of as hazardous waste in the designated solid waste container.[6]

  • Empty Container Disposal: Empty containers that held the compound must be decontaminated. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[6]

  • Storage of Waste: Store hazardous waste containers in a designated, well-ventilated, and secure secondary containment area.[6]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_post Post-Handling cluster_disposal Waste Disposal A Don Appropriate PPE B Work in Chemical Fume Hood A->B C Verify Emergency Equipment Accessibility B->C D Conduct Experiment C->D E Decontaminate Work Area & Equipment D->E H Segregate Solid & Liquid Waste D->H F Properly Remove & Dispose of PPE E->F G Wash Hands Thoroughly F->G I Store Waste in Labeled Containers H->I

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.